RS102895
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H21F3N2O2 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20/h1-8H,9-14H2,(H,25,27) |
InChI-Schlüssel |
HIDWEYPGMLIQSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RS102895
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive overview of its mechanism of action, detailing its binding affinity, functional inhibition, and impact on downstream signaling pathways. This guide is intended to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding of this compound for research and drug development purposes.
Core Mechanism of Action: CCR2 Antagonism
This compound exerts its primary pharmacological effect by acting as a competitive antagonist at the CCR2 receptor. CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of monocytes and macrophages in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2). By binding to CCR2, this compound allosterically inhibits the binding of CCL2, thereby blocking the initiation of downstream intracellular signaling cascades that mediate chemotaxis and inflammation.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional inhibitory activity.
Table 1: Receptor Binding Affinity and Functional Inhibition of this compound
| Target | Assay Type | Species | Cell Line/System | Ligand/Stimulant | IC50 | Reference |
| CCR2b | Inhibition of human recombinant receptor | Human | Recombinant | - | 360 nM | [1] |
| CCR1 | Inhibition of human recombinant receptor | Human | Recombinant | - | 17.8 µM | [1] |
| α1a adrenergic receptor | Inhibition | Human | Cells | - | 130 nM | [2] |
| α1d adrenergic receptor | Inhibition | Human | Cells | - | 320 nM | |
| 5-HT1a receptor | Inhibition | Rat | Brain Cortex | - | 470 nM | |
| CCR2 | Calcium Influx Inhibition | - | - | MCP-1 | 32 nM | |
| CCR2 | Calcium Influx Inhibition | - | - | MCP-3 | 130 nM | |
| CCR2 | Chemotaxis Inhibition | - | - | MCP-1 | 1.7 µM | |
| MCP-1 Receptor (Wild Type) | Inhibition | - | Cells | - | 550 nM | |
| MCP-1 Receptor (D284N mutant) | Inhibition | - | Cells | - | 568 nM | |
| MCP-1 Receptor (D284A mutant) | Inhibition | - | Cells | - | 1892 nM | |
| MCP-1 Receptor (E291A, E291Q, D284A/E291A, D284N/E291Q mutants) | Inhibition | - | Cells | - | >100,000 nM |
Downstream Signaling Pathways
Blockade of the CCL2/CCR2 signaling axis by this compound leads to the attenuation of several key intracellular signaling pathways that are crucial for cell migration, survival, and proliferation. The primary pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is used to quantify the ability of this compound to inhibit the migration of cells towards a chemoattractant, such as CCL2.
Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced cell migration.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber or 24-well Transwell plate with 5 µm pore size inserts)
-
Chemoattractant: Recombinant human CCL2 (MCP-1)
-
Test Compound: this compound
-
Cells: Monocytic cell line (e.g., THP-1) or primary monocytes
-
Assay Medium: Serum-free RPMI 1640
-
Detection Reagent: Calcein-AM or similar fluorescent dye
Procedure:
-
Cell Preparation: Culture cells to a density of 1-2 x 10^6 cells/mL. Harvest and resuspend in serum-free assay medium at a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.
-
In the upper chamber (insert), add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Remove the inserts and gently wipe the top surface of the membrane to remove non-migrated cells.
-
Migrated cells on the bottom of the membrane are quantified. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a plate reader, or by lysing the cells and using a DNA-intercalating dye.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Calcium Influx Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.
Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced calcium mobilization.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Cells: A cell line expressing CCR2 (e.g., HEK293-CCR2b or THP-1)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Test Compound: this compound
-
Agonist: Recombinant human CCL2 (MCP-1)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Preparation: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of CCL2 into each well to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity upon CCL2 stimulation corresponds to the calcium influx. Calculate the percentage of inhibition of the calcium response for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive inhibition of CCL2 binding, leading to the suppression of downstream signaling pathways critical for monocyte and macrophage migration and activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential therapeutic applications in inflammatory and fibrotic diseases.
References
RS102895: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory response, primarily by mediating the migration of monocytes and macrophages to sites of inflammation. The CCL2-CCR2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.
Discovery
This compound was identified as a selective CCR2 antagonist through screening of chemical libraries for compounds that could inhibit the binding of CCL2 to its receptor. It belongs to a class of spiropiperidine-containing compounds and was found to bind with high affinity to the CCR2 receptor, effectively inhibiting downstream signaling and subsequent monocyte chemotaxis.[1] Its discovery provided a valuable tool for investigating the role of the CCL2-CCR2 axis in various disease models and positioned it as a lead compound for the development of anti-inflammatory therapeutics.
Synthesis
Synthesis of the Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Core
The synthesis of the spiro[benzoxazine-piperidin]-one core generally involves the reaction of an anthranilic acid derivative with a piperidinone derivative.
Caption: General synthesis of the spiro[benzoxazine-piperidin]-one core.
The final synthesis of this compound would involve the subsequent alkylation of the piperidine nitrogen with a suitable 2-[4-(trifluoromethyl)phenyl]ethyl group.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand CCL2. This inhibition blocks the downstream signaling cascade that is normally initiated by CCL2 binding, thereby preventing the recruitment of monocytes and other inflammatory cells to tissues.
The CCL2-CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and survival. This compound blocks the initial step of this cascade.
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| Human CCR2 | Radioligand Binding | 360 | [2] |
| Human α1a Receptor | Cell-based | 130 | [2] |
| Human α1d Receptor | Cell-based | 320 | [2] |
| Rat Brain Cortex 5HT1a Receptor | Cell-based | 470 | [2] |
| Wild-type MCP-1 Receptor | Cell-based | 550 | |
| D284N mutant MCP-1 Receptor | Cell-based | 568 | |
| D284A mutant MCP-1 Receptor | Cell-based | 1892 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | ~1 hour | Intraperitoneal (i.p.) | |
| Effective Plasma Concentration | ≥ 20 ng/mL | Intraperitoneal (i.p.) |
Experimental Protocols
In Vivo Dosing and Pharmacokinetic Analysis in Mice
This protocol describes the administration of this compound to mice and the subsequent analysis of plasma concentrations.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
-
Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate pharmacokinetic parameters, such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), using appropriate software.
In Vitro Chemotaxis Assay
This protocol outlines a method to assess the ability of this compound to inhibit monocyte migration towards a CCL2 gradient.
Methodology:
-
Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocyte-like cell line (e.g., THP-1).
-
Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add CCL2 (e.g., 10 ng/mL) to the lower chamber of the chemotaxis plate.
-
Cell Treatment: Pre-incubate the monocytes with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Add the treated monocytes to the upper chamber of the chemotaxis plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Analysis: Count the number of migrated cells in several fields of view using a microscope. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Conclusion
This compound is a well-characterized and selective CCR2 antagonist that has been instrumental in elucidating the role of the CCL2-CCR2 signaling axis in inflammatory processes. Its potent inhibitory activity and documented in vivo efficacy in various preclinical models underscore its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological properties of this compound to support further research and development in the field of inflammation and immunology.
References
RS102895: A Selective CCR2 Antagonist for Research and Drug Development
An In-depth Technical Guide
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases, making CCR2 a compelling target for therapeutic intervention. RS102895 is a potent and selective small-molecule antagonist of CCR2, which has been instrumental as a research tool to elucidate the role of the CCR2/CCL2 axis in various disease models. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its evaluation, and its application in in vivo studies.
Pharmacological Profile of this compound
This compound is a spiro[benzoxazine-piperidine] derivative that acts as a selective antagonist of the CCR2b receptor. Its primary mechanism of action involves binding to the receptor and preventing the downstream signaling cascades initiated by CCL2 and other cognate chemokines.
Binding Affinity and Functional Antagonism
The potency of this compound has been characterized through various in vitro assays, which are summarized in the tables below.
| Binding Affinity | |
| Parameter | Value |
| IC50 (human CCR2b) | 360 nM[1] |
| IC50 (human CCR1) | 17.8 µM |
| Functional Antagonism | |
| Assay | IC50 Value |
| MCP-1-stimulated Calcium Influx | 32 nM |
| Chemotaxis | 1.7 µM |
Selectivity Profile
While highly selective for CCR2 over CCR1, this compound has been shown to interact with other G-protein coupled receptors (GPCRs). Researchers should consider these off-target effects when interpreting experimental results.
| Off-Target Activity | |
| Receptor | IC50 Value |
| Human α1a-adrenergic receptor | 130 nM[1] |
| Human α1d-adrenergic receptor | 320 nM[1] |
| Rat brain cortex 5-HT1a receptor | 470 nM[1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide researchers in the evaluation of this compound and other CCR2 antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2b
-
[125I]-MCP-1 (radioligand)
-
This compound or other test compounds
-
Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture CCR2b-expressing HEK293 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [125I]-MCP-1, and varying concentrations of this compound or test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient.[2]
Materials:
-
CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells)
-
Chemoattractant (e.g., recombinant human CCL2/MCP-1)
-
This compound or other test compounds
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores)
-
Assay Medium (e.g., RPMI 1640 with 1% FBS)
-
Cell staining and counting equipment
Procedure:
-
Cell Preparation: Isolate primary monocytes or culture THP-1 cells. Resuspend the cells in assay medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or test compound for 30-60 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (CCL2) to the lower wells of the chemotaxis chamber. Place the Transwell insert into each well.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours to allow for cell migration.
-
Cell Quantification: Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells. Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Data Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope. Calculate the IC50 value for the inhibition of chemotaxis.
Calcium Mobilization Assay
This assay measures the inhibition of the transient increase in intracellular calcium concentration that occurs upon CCR2 activation.
Materials:
-
CCR2-expressing cells (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
CCL2/MCP-1
-
This compound or other test compounds
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed CCR2-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye and add various concentrations of this compound or test compound. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Add a solution of CCL2 to each well to stimulate the receptor.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the IC50 value for the inhibition of the CCL2-induced calcium mobilization.
In Vivo Applications
This compound has been utilized in numerous preclinical models to investigate the role of CCR2 in various inflammatory conditions.
| In Vivo Model | Species | Dosing | Key Findings | Reference |
| Vaccine Response | Mouse | 5 mg/kg, i.p., every 6 hours | Enhanced vaccine immunity by blocking monocyte migration to lymph nodes. | |
| Atherosclerosis | Mouse | Not specified | Tested in a chronopharmacological study. | |
| Renovascular Hypertension | Mouse | Daily i.p. administration | Reduced renal leukocyte infiltration, kidney injury, and hypertension. | |
| Tendon Healing | Mouse | Not specified | Promoted pro-inflammatory macrophage polarization in vitro. |
Pharmacokinetics: In mice, this compound has a short plasma half-life of approximately 1 hour following intraperitoneal administration. Dosing every 6 hours was found to maintain plasma concentrations sufficient to block monocyte migration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
References
RS102895: A Technical Guide for Researchers
An In-depth Technical Guide on the CCR2 Antagonist RS102895
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCL2-CCR2 axis in various inflammatory and autoimmune diseases.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the spiropiperidine class of compounds.[1] Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one |
| CAS Number | 300815-41-2[2][3] |
| Molecular Formula | C₂₁H₂₁F₃N₂O₂ |
| Molecular Weight | 390.40 g/mol [3][4] |
| Canonical SMILES | C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F |
| InChI | InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27) |
| InChIKey | KRRISOFSWVKYBF-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Purity | >99% |
| Solubility | Soluble in DMSO to 50 mM. Also soluble in DMF and Ethanol. |
| Storage | Store at 4°C, protected from light. |
Pharmacological Properties
This compound is a potent and selective antagonist of the human CCR2 receptor, a key mediator in the inflammatory response.
Receptor Binding and Functional Activity
| Target | Assay | IC₅₀ |
| Human CCR2b | Radioligand Binding | 360 nM |
| Human CCR1 | Radioligand Binding | 17.8 µM |
| Human α1a Adrenergic Receptor | Functional Assay | 130 nM |
| Human α1d Adrenergic Receptor | Functional Assay | 320 nM |
| Rat Brain Cortex 5-HT1a Receptor | Functional Assay | 470 nM |
| MCP-1-stimulated Chemotaxis (THP-1 cells) | Chemotaxis Assay | 1.7 µM |
| MCP-1-stimulated Calcium Influx | Calcium Flux Assay | 32 nM |
| MCP-3-stimulated Calcium Influx | Calcium Flux Assay | 130 nM |
Pharmacokinetics
In vivo studies in mice have shown that this compound has a short plasma half-life of approximately 1 hour following intraperitoneal administration. A multi-dosing regimen of 5 mg/kg every 6 hours was found to maintain plasma concentrations above 20 ng/mL, a level sufficient to block monocyte migration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
CCR2 Radioligand Binding Assay
This protocol is adapted from methodologies described for CCR2 antagonist characterization.
Objective: To determine the binding affinity of this compound for the human CCR2b receptor.
Materials:
-
HEK293 cells stably expressing human CCR2b.
-
[¹²⁵I]-MCP-1 (radioligand).
-
This compound.
-
Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-CCR2b cells.
-
In a 96-well plate, add 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in binding buffer.
-
Add 25 µL of [¹²⁵I]-MCP-1 (final concentration ~0.1 nM) to each well.
-
Add 150 µL of cell membrane preparation (e.g., 5-10 µg protein/well) to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of unlabeled MCP-1 (e.g., 1 µM).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.
THP-1 Chemotaxis Assay
This protocol is based on standard transwell migration assays for monocytic cells.
Objective: To assess the inhibitory effect of this compound on MCP-1-induced chemotaxis of THP-1 cells.
Materials:
-
THP-1 cells.
-
Recombinant human MCP-1.
-
This compound.
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (e.g., 5 µm pore size).
-
24-well plates.
-
Calcein-AM (for cell labeling).
-
Fluorescence plate reader.
Procedure:
-
Culture THP-1 cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Pre-incubate the labeled THP-1 cells with varying concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of chemotaxis buffer containing MCP-1 (e.g., 10 ng/mL). For control wells, add buffer alone.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated THP-1 cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀ value.
Calcium Influx Assay
This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels.
Objective: To determine the effect of this compound on MCP-1-stimulated calcium mobilization in CCR2-expressing cells.
Materials:
-
HEK293 cells stably expressing human CCR2b or THP-1 cells.
-
Recombinant human MCP-1.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and record the baseline fluorescence.
-
Add a solution of MCP-1 (e.g., final concentration of 100 ng/mL) to stimulate the cells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence and absence of the compound and calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating a CCR2 antagonist.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of a CCR2 antagonist like this compound.
References
- 1. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 4. corning.com [corning.com]
Technical Guide: RS102895, a CCR2 Chemokine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RS102895, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document consolidates key data on its physicochemical properties, biological activity, and relevant experimental methodologies for its study.
Core Compound Properties
This compound is a spiropiperidine compound recognized for its selective inhibition of the CCR2 receptor. It is a valuable tool for investigating the roles of the CCL2/CCR2 signaling axis in various physiological and pathological processes, including inflammation, immunology, and oncology.
Data Presentation: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| Compound Name | This compound | [1] |
| Synonym(s) | Abaucin, MLJS-21001 | [2] |
| Molecular Weight | 426.86 g/mol (for hydrochloride salt) | |
| 426.9 g/mol | ||
| Molecular Formula | C₂₁H₂₁F₃N₂O₂ · HCl (for hydrochloride salt) | |
| CAS Number | 1173022-16-6 (for hydrochloride salt) | |
| 300815-41-2 | ||
| Purity | ≥98% | |
| Formulation | Crystalline solid | |
| Solubility | Soluble in DMSO (up to 75 mM) |
Biological Activity and Potency
This compound is a selective antagonist of CCR2, effectively blocking the downstream signaling initiated by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). Its inhibitory effects have been quantified in various in vitro assays.
Data Presentation: In Vitro Inhibitory Activity (IC₅₀)
| Target/Assay | IC₅₀ Value | Source(s) |
| Human CCR2b Receptor | 360 nM (0.36 µM) | |
| Human CCR1 Receptor | 17.8 µM | |
| MCP-1-stimulated Calcium Influx | 32 nM | |
| MCP-3-stimulated Calcium Influx | 130 nM | |
| Chemotaxis of THP-1 cells (towards MCP-1) | 1.7 µM | |
| Adrenergic α₁ₐ Receptor | 130 nM (0.13 µM) | |
| Adrenergic α₁d Receptor | 320 nM (0.32 µM) | |
| Serotonin 5-HT₁ₐ Receptor | 47 µM |
Signaling Pathways
This compound exerts its effects by blocking the CCL2/CCR2 signaling axis. CCR2 is a G protein-coupled receptor (GPCR). Upon binding its ligand CCL2, it initiates a conformational change that activates intracellular G proteins. This, in turn, triggers several downstream signaling cascades that are crucial for cellular functions such as migration, proliferation, and survival.
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Chemotaxis Assay
This protocol describes a common method to assess the ability of this compound to inhibit the migration of monocytic cells towards a chemoattractant.
Caption: Workflow for a THP-1 Cell Chemotaxis Assay.
Methodology Details:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.
-
Cell Preparation: Cells are harvested, washed, and resuspended in serum-free assay buffer (e.g., HBSS with 0.1% BSA) at a density of 1-2 x 10⁶ cells/mL.
-
Compound Incubation: The cell suspension is pre-incubated with various concentrations of this compound (typically ranging from 1 nM to 10 µM) or vehicle control (DMSO) for 30 to 60 minutes at 37°C.
-
Assay Setup: A Transwell plate with inserts having a 5 µm pore size is used. The lower chamber is filled with assay buffer containing a chemoattractant, such as human recombinant MCP-1 (CCL2).
-
Cell Migration: The pre-incubated cell suspension is added to the upper chamber (the insert). The plate is then incubated for 2 to 4 hours to allow for cell migration through the porous membrane towards the chemoattractant.
-
Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained. The number of migrated cells is then counted in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a dose-response curve.
Calcium Mobilization Assay
This protocol outlines a method to measure the inhibitory effect of this compound on GPCR-mediated intracellular calcium release.
Methodology Details:
-
Cell Preparation: Cells expressing CCR2 (e.g., THP-1 or a recombinant cell line) are harvested and resuspended in a suitable assay buffer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, by incubating them with the dye for 30-60 minutes at 37°C, according to the dye manufacturer's instructions. After loading, excess dye is washed away.
-
Compound Addition: The dye-loaded cells are plated into a microplate. This compound at various concentrations or a vehicle control is added to the wells and incubated for a short period.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader equipped with injectors (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken.
-
Agonist Stimulation: A CCR2 agonist, such as MCP-1, is injected into the wells to stimulate the cells.
-
Data Acquisition: The fluorescence intensity is monitored in real-time immediately before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the peak fluorescence signal in its presence compared to the vehicle control. An IC₅₀ value is calculated from the dose-response curve.
This document is intended for research use only. All experimental procedures should be conducted in accordance with institutional and safety guidelines.
References
An In-depth Technical Guide to the Binding Affinity of RS102895 for the CC Chemokine Receptor 2 (CCR2)
This guide provides a comprehensive overview of the binding characteristics of RS102895, a potent and selective antagonist for the CC Chemokine Receptor 2 (CCR2). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Binding Affinity Data
This compound is a spiropiperidine compound that demonstrates high affinity and selectivity for the CCR2b isoform.[1] Its binding affinity has been characterized using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric. The following tables summarize the available quantitative data for this compound against CCR2 and other receptors to illustrate its selectivity profile.
Table 1: Binding Affinity of this compound for CCR2
| Target Receptor | Ligand/Stimulus | Assay Type | Cell Line | IC50 Value | Reference |
| Human CCR2b | MCP-1 | Radioligand Binding | Stably transfected Chinese Hamster Lung (CHL) cells | 360 nM | [1][2] |
| Human CCR2b | MCP-1 | Calcium Influx | CHL cells | 31-32 nM | [1] |
| Human CCR2b | MCP-3 | Calcium Influx | CHL cells | 130 nM | |
| Human CCR2b | MCP-1 | Chemotaxis | THP-1-5X cells | 1.7 µM | |
| Wild Type MCP-1 Receptor | Not Specified | Not Specified | Not Specified | 550 nM | |
| D284N Mutant MCP-1 Receptor | Not Specified | Not Specified | Not Specified | 568 nM | |
| D284A Mutant MCP-1 Receptor | Not Specified | Not Specified | Not Specified | 1892 nM |
Table 2: Selectivity Profile of this compound
| Target Receptor | Ligand/Stimulus | Assay Type | IC50 Value | Reference |
| Human CCR1 | MIP-1α | Radioligand Binding | 17.8 µM | |
| Human α1a Adrenergic Receptor | Not Specified | Not Specified | 130 nM | |
| Human α1d Adrenergic Receptor | Not Specified | Not Specified | 320 nM | |
| Rat brain cortex 5-HT1a Receptor | Not Specified | Not Specified | 470 nM |
Experimental Protocols
The characterization of this compound binding affinity for CCR2 involves several key experimental methodologies. Below are detailed descriptions of the typical protocols employed.
2.1. Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Cell and Membrane Preparation:
-
Cells stably expressing the human CCR2b receptor, such as Chinese Hamster Lung (CHL) or Human Embryonic Kidney (HEK293) cells, are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer, and the protein concentration is determined.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1 or a tritiated small molecule antagonist) is used.
-
Increasing concentrations of the unlabeled test compound, this compound, are added to the wells.
-
A defined amount of the membrane preparation is then added to each well.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.2. Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant.
-
Cell Preparation:
-
A monocytic cell line that expresses CCR2, such as THP-1, is used.
-
The cells are washed and resuspended in a serum-free medium.
-
-
Assay Procedure:
-
The assay is performed using a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
The lower chamber is filled with medium containing a chemoattractant, typically the CCR2 ligand MCP-1 (CCL2).
-
The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
The treated cells are then placed in the upper chamber.
-
The plate is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
-
Data Analysis:
-
The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control.
-
The IC50 value is the concentration of this compound that causes a 50% reduction in cell migration.
-
2.3. Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration that occurs upon G-protein coupled receptor activation.
-
Cell Preparation:
-
CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
The dye-loaded cells are washed and resuspended in a suitable buffer.
-
The cells are pre-incubated with different concentrations of this compound or a vehicle control.
-
The baseline fluorescence is measured using a fluorometric plate reader.
-
The cells are then stimulated with a CCR2 agonist like MCP-1.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.
-
-
Data Analysis:
-
The peak fluorescence intensity following agonist stimulation is determined for each concentration of this compound.
-
The data are normalized to the response observed in the absence of the antagonist.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the agonist-induced calcium signal.
-
Visualizations
3.1. CCR2 Signaling Pathway and Antagonism by this compound
The following diagram illustrates the canonical signaling pathway of the CCR2 receptor upon binding of its ligand, MCP-1 (CCL2), and the point of inhibition by this compound.
3.2. Experimental Workflow for Radioligand Competition Binding Assay
The diagram below outlines the sequential steps involved in a typical radioligand competition binding assay to determine the IC50 of a compound like this compound.
References
RS102895: A Comprehensive Technical Review of Off-Target Effects and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response. This document provides an in-depth technical guide on the off-target effects and selectivity profile of this compound. A thorough review of available data is presented, including quantitative binding and functional assay results, detailed experimental methodologies, and an analysis of the signaling pathways associated with both its primary target and known off-targets. This information is critical for researchers and drug development professionals to accurately interpret experimental results and anticipate potential clinical implications.
Introduction
This compound is a small molecule antagonist that has been instrumental in elucidating the role of the CCL2-CCR2 axis in various pathological conditions, including inflammation, atherosclerosis, and cancer.[1] Its primary mechanism of action is the inhibition of CCR2, thereby blocking the downstream signaling cascades initiated by the binding of its ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[2] Understanding the selectivity of this compound is paramount, as off-target interactions can lead to unforeseen physiological effects and confound experimental outcomes. This guide summarizes the known selectivity profile of this compound and provides detailed insights into its interactions with various receptors.
Selectivity and Off-Target Profile
The selectivity of this compound has been evaluated against a panel of receptors. While it demonstrates high affinity for CCR2, measurable interactions with other receptors have been identified.
Table 1: Quantitative Analysis of this compound Receptor Inhibition
| Target | Species/Tissue | Assay Type | IC50 (nM) | Reference |
| Primary Target | ||||
| CCR2 | Human | Radioligand Binding | 360 | [3][4][5] |
| Off-Targets | ||||
| CCR1 | Human | Radioligand Binding | No effect | |
| α1a-adrenergic receptor | Human | Cell-based | 130 | |
| α1d-adrenergic receptor | Human | Cell-based | 320 | |
| 5-HT1a receptor | Rat brain cortex | Cell-based | 470 |
Table 2: Activity of this compound on MCP-1 Receptor Mutants
| Receptor Mutant | IC50 (nM) | Effect | Reference |
| Wild Type MCP-1 Receptor | 550 | Suppression | |
| D284N Mutant MCP-1 Receptor | 568 | Suppression | |
| D284A Mutant MCP-1 Receptor | 1892 | Less potent inhibition | |
| E291A, E291Q, D284A/E291A, or D284N/E291Q | >100,000 | No effect |
Signaling Pathways
Primary Target: CCR2 Signaling Pathway
This compound acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of CCL2 to CCR2 typically activates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. These pathways are integral to cellular processes such as chemotaxis, proliferation, and survival. By blocking CCL2 binding, this compound effectively inhibits these downstream events.
Off-Target Signaling Pathways
This compound exhibits inhibitory activity at α1a and α1d adrenergic receptors. These receptors are Gq/11-coupled GPCRs. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This can subsequently modulate downstream pathways, including the MAPK cascade.
The 5-HT1a receptor, a member of the serotonin receptor family, is another identified off-target of this compound. This receptor is coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, 5-HT1a receptor activation can modulate ion channels, leading to neuronal hyperpolarization, and can also influence the MAPK and PI3K/Akt signaling pathways.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assay (for CCR2 and Off-Targets)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a target receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human receptor of interest (e.g., CCR2, α1a-adrenergic, α1d-adrenergic, or 5-HT1a).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent (e.g., HEPES), salts, and protease inhibitors.
-
Competition Binding: In a microplate, the cell membranes are incubated with a constant concentration of a specific radioligand (e.g., [¹²⁵I]-CCL2 for CCR2) and a range of concentrations of this compound.
-
Incubation: The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Chemotaxis Assay (Boyden Chamber Assay)
This functional assay assesses the ability of this compound to inhibit cell migration in response to a chemoattractant.
Methodology:
-
Cell Preparation: A suitable cell line expressing the target receptor (e.g., THP-1 monocytes for CCR2) is cultured and harvested.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Assay Setup: A Boyden chamber (or a similar transwell insert) with a porous membrane is used. The lower chamber is filled with media containing the chemoattractant (e.g., CCL2).
-
Cell Seeding: The pre-treated cells are added to the upper chamber.
-
Incubation: The chamber is incubated for a period sufficient to allow cell migration through the pores towards the chemoattractant.
-
Cell Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated cells is counted in several fields of view under a microscope.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of this compound, and the IC50 value is determined.
Calcium Influx Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by receptor activation.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the target Gq-coupled receptor (e.g., α1a or α1d adrenergic receptors) are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are then incubated with varying concentrations of this compound.
-
Agonist Stimulation: A specific agonist for the receptor is added to the wells to stimulate calcium release.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader capable of kinetic reads.
-
Data Analysis: The increase in fluorescence upon agonist addition is quantified, and the inhibitory effect of this compound at different concentrations is used to calculate the IC50 value.
Conclusion
This compound is a potent antagonist of CCR2 with a well-defined selectivity profile. While it is highly selective for CCR2 over CCR1, it exhibits off-target activity at α1a and α1d adrenergic receptors, as well as the 5-HT1a receptor, albeit at higher concentrations than its primary target. Researchers utilizing this compound should be cognizant of these off-target effects, particularly when working with systems where these receptors are expressed and functional. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for designing experiments and interpreting data related to the pharmacological activity of this compound. A thorough understanding of its selectivity profile is essential for the accurate assessment of its therapeutic potential and for minimizing the risk of misinterpreting experimental findings.
References
- 1. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the CCL2/CCR2 Axis in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals
Abstract: The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis that governs the trafficking of monocytes and other immune cells to sites of inflammation. This pathway is integral to the pathogenesis of a wide array of chronic and acute inflammatory diseases, including fibrotic conditions, autoimmune disorders, atherosclerosis, and neuroinflammatory diseases. Consequently, the CCL2/CCR2 axis has emerged as a major therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides an in-depth overview of CCR2's core functions, its signaling mechanisms, its role in various pathologies, and the key experimental protocols used to investigate its activity. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal inflammatory pathway.
Introduction: The CCL2/CCR2 Chemokine Axis
The recruitment of leukocytes from the bloodstream into tissues is a hallmark of inflammation. This process is tightly regulated by chemokines, a family of small cytokines that direct cell migration. The CCL2/CCR2 axis is one of the most-studied chemokine pathways due to its dominant role in orchestrating the movement of monocytes, which differentiate into macrophages and dendritic cells upon tissue entry.[1][2]
The CCR2 Receptor and Its Ligands
C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) characterized by its seven-transmembrane structure.[3] While it can bind several CC chemokines, its most important and highest-affinity ligand is CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[4][5] Other chemokines that can activate CCR2 include CCL7 (MCP-3), CCL8 (MCP-2), CCL12, and CCL13. The interaction between CCL2 and CCR2 is a primary driver for the egression of inflammatory monocytes from the bone marrow and their recruitment to inflamed tissues.
Cellular Expression of CCR2
CCR2 is most prominently expressed on "inflammatory" monocytes (Ly6Chi in mice; CD14+ in humans), which are rapidly mobilized in response to infection or injury. The receptor is also found on other immune cells, including a subset of T cells, natural killer (NK) cells, basophils, and dendritic cells, particularly under inflammatory conditions. This expression pattern underscores its central role in initiating and sustaining inflammatory responses across various tissues.
The CCR2 Signaling Pathway
Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins. This event triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the p38/mitogen-activated protein kinase (MAPK) pathway. The collective activation of these pathways regulates a variety of cellular functions essential for the inflammatory response, such as chemotaxis, cell survival, proliferation, and the production of pro-inflammatory cytokines.
Core Function: Regulation of Monocyte Trafficking
The primary physiological and pathological role of the CCL2/CCR2 axis is the control of monocyte trafficking. The process can be divided into two key steps:
-
Mobilization from Bone Marrow: CCR2 signaling is essential for the egress of Ly6Chi inflammatory monocytes from the bone marrow into the peripheral circulation. Mice deficient in CCR2 exhibit monocytopenia in the blood despite having an accumulation of monocytes in the bone marrow.
-
Recruitment to Inflammatory Sites: In peripheral tissues, various cells produce CCL2 in response to inflammatory stimuli like TNF-α, IL-6, or bacterial products. This creates a chemotactic gradient that guides circulating CCR2-positive monocytes across the vascular endothelium and into the tissue, where they differentiate into macrophages or dendritic cells.
Role of CCR2 in Specific Inflammatory Diseases
The dysregulation of the CCL2/CCR2 axis is a key pathogenic feature of numerous diseases. By driving the accumulation of monocyte-derived macrophages, this pathway contributes to tissue damage, fibrosis, and chronic inflammation.
| Disease Category | Specific Disease(s) | Key Pathological Role of CCR2 | Primary Cell Type Involved | Key Findings |
| Fibrotic Diseases | Liver Fibrosis, Kidney Fibrosis, Pulmonary Fibrosis | Recruitment of macrophages to sites of tissue injury, promoting inflammation and extracellular matrix deposition. | Monocytes/Macrophages | CCR2 antagonists reduce inflammatory cell infiltration and slow the progression of fibrosis in various preclinical models. |
| CNS Disorders | Multiple Sclerosis (MS), Ischemic Stroke, Alzheimer's Disease | Mediates the entry of inflammatory monocytes into the central nervous system, exacerbating neuroinflammation and injury. | Inflammatory Monocytes (Ly6Chi) | In animal models of MS (EAE), CCR2 deficiency or blockade reduces disease severity by limiting immune cell infiltration into the brain and spinal cord. |
| Cardiovascular Diseases | Atherosclerosis, Myocardial Infarction | Drives monocyte infiltration into the arterial wall, leading to the formation of foam cells and atherosclerotic plaques. | Monocytes/Macrophages | CCR2-deficient mice show significantly reduced development of atherosclerosis and improved outcomes after myocardial infarction. |
| Autoimmune Diseases | Rheumatoid Arthritis (RA) | Recruitment of monocytes into the synovial joint, where they contribute to cartilage and bone destruction. | Monocytes/Macrophages | CCR2 and CCL2 levels are elevated in the synovial fluid of RA patients; targeting this axis is a therapeutic strategy. |
| Metabolic Diseases | Type 2 Diabetes, Obesity | Mediates macrophage infiltration into adipose tissue, causing a state of chronic, low-grade inflammation that contributes to insulin resistance. | Monocytes/Macrophages | The CCL2/CCR2 pathway has been identified as a critical link between obesity-induced inflammation and metabolic syndrome. |
CCR2 as a Therapeutic Target
Given its central role in driving inflammation, CCR2 has been a highly pursued target for drug development. The primary strategy involves the use of small-molecule antagonists that bind to the receptor and block CCL2-mediated signaling.
Rationale and Approach
By inhibiting CCR2, therapeutic antagonists aim to prevent the recruitment of inflammatory monocytes to tissues, thereby disrupting the cycle of chronic inflammation and tissue damage. A number of CCR2 antagonists have been developed and evaluated in clinical trials for diseases such as diabetic nephropathy, rheumatoid arthritis, and atherosclerosis.
Clinical Challenges
While preclinical data have been highly promising, clinical trial results with CCR2 antagonists have been moderately encouraging or, in some cases, disappointing. One significant and unexplained observation during early clinical studies was that systemic administration of CCR2 antagonists leads to a marked and persistent elevation of circulating CCL2 levels. It is now understood that this is due to the interruption of CCR2's role as a scavenger receptor; CCR2 on circulating monocytes constitutively internalizes and clears CCL2 from the blood. Blocking the receptor prevents this uptake, causing the chemokine to accumulate. This phenomenon complicates the pharmacology and dose selection for CCR2 antagonists.
Key Experimental Protocols for Studying CCR2 Function
Investigating the CCL2/CCR2 axis requires a variety of specialized in vitro and in vivo assays. The following sections detail the methodologies for several key experiments.
In Vitro Assays
This assay is the gold standard for measuring the directed migration of cells in response to a chemoattractant.
-
Principle: Quantifies the number of cells that migrate through a porous membrane from an upper chamber toward a solution containing a chemoattractant (e.g., CCL2) in a lower chamber.
-
Detailed Methodology:
-
Cell Preparation: Isolate primary monocytes from peripheral blood (e.g., using CD14 magnetic beads) or use a cell line endogenously or exogenously expressing CCR2. Resuspend cells in serum-free or low-serum medium at a concentration of 1-2 x 106 cells/mL.
-
Chamber Assembly: Place a polycarbonate membrane (typically with 5 µm pores for monocytes) into a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber).
-
Loading: Add the chemoattractant (e.g., CCL2 at various concentrations, typically 1-100 ng/mL) diluted in chemotaxis medium to the lower wells. Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-120 minutes to allow for cell migration.
-
Analysis: After incubation, remove the membrane. Scrape non-migrated cells from the top surface. Fix and stain the membrane (e.g., with Diff-Quik stain). Count the cells that have migrated to the underside of the membrane using a microscope. Data are often expressed as a "migration index," which is the fold increase in migration over the medium-only control.
-
This assay is used to determine the affinity (Kd or Ki) of ligands (agonists or antagonists) for the CCR2 receptor.
-
Principle: Competes a test compound against a radiolabeled ligand with known affinity for CCR2. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Detailed Methodology:
-
Membrane Preparation: Use membranes from cells overexpressing CCR2 (e.g., HEK293 or CHO cells). Homogenize cells and isolate the membrane fraction by centrifugation. Measure protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, incubate a fixed amount of cell membranes (e.g., 10 µg protein) with a constant concentration of a radiolabeled CCR2 antagonist (e.g., [3H]CCR2-RA-[R]).
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells.
-
Incubation: Incubate the plate for 1-2 hours at 25°C to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate receptor-bound radioligand from free radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50, which can be converted to an inhibition constant (Ki).
-
In Vivo Models
This model creates a synovium-like cavity to study leukocyte recruitment in vivo.
-
Principle: A subcutaneous air pouch is created on the dorsum of a mouse. Injection of an inflammatory stimulus into the pouch induces local chemokine production and leukocyte infiltration, which can be quantified.
-
Detailed Methodology:
-
Pouch Formation: Inject 3 mL of sterile air subcutaneously on the back of a mouse. Three days later, re-inflate the pouch with 2 mL of sterile air to maintain the space.
-
Induction of Inflammation: On day 6, inject an inflammatory agent (e.g., LPS or oxidized phospholipids) into the pouch.
-
Sample Collection: At a defined time point (e.g., 4 to 24 hours later), euthanize the mouse and lavage the pouch with sterile saline to collect the exudate and infiltrating cells. The pouch lining tissue can also be excised.
-
Analysis: Perform a total cell count on the lavage fluid. Use flow cytometry to phenotype the recruited cells (e.g., neutrophils vs. monocytes/macrophages). Measure chemokine and cytokine levels in the lavage fluid by ELISA. Analyze gene expression in the pouch tissue by qPCR.
-
Quantitative Data and Analysis
The following table summarizes key quantitative parameters associated with the experimental protocols described.
| Assay Type | Parameter Measured | Typical Reagents & Concentrations | Expected Result with Active Compound | Quantitative Metric |
| Chemotaxis Assay | Cell Migration | Recombinant human/mouse CCL2 (1-100 ng/mL) | Increased cell count in lower chamber | Migration Index; EC50 |
| Radioligand Binding | Receptor Affinity | [3H]-labeled CCR2 antagonist (~5 nM) | Displacement of radioligand | Ki or IC50 (nM) |
| ELISA | Protein Concentration | Serum, plasma, or cell supernatant | Detection of CCL2 protein | Concentration (pg/mL or ng/mL) |
| qPCR | mRNA Expression | RNA from cells or tissues | Change in CCR2 or CCL2 gene expression | Relative Quantification (Fold Change) |
| Flow Cytometry | Cell Surface Expression | Fluorochrome-conjugated anti-CCR2 antibody | Percentage of CCR2+ cells; Mean Fluorescence Intensity (MFI) | % Positive Cells; MFI |
Conclusion and Future Perspectives
The CCL2/CCR2 signaling axis remains a cornerstone of inflammatory responses, playing a pivotal role in the recruitment of monocytes to sites of injury and disease. Its involvement is well-documented across a multitude of inflammatory conditions, solidifying its status as a high-value therapeutic target. While the clinical development of CCR2 antagonists has faced challenges, including the complexities of chemokine biology and the paradoxical elevation of plasma CCL2, the therapeutic principle remains sound.
Future research will likely focus on developing novel therapeutic strategies, such as biased agonists or antagonists that selectively modulate downstream signaling, or combination therapies that target both CCR2 and other inflammatory pathways. A deeper understanding of the receptor's scavenging function and the implications of ligand elevation will be critical for the successful clinical translation of CCR2-targeted therapies. The continued application of the robust experimental protocols detailed in this guide will be essential for advancing our knowledge and ultimately harnessing the therapeutic potential of modulating this critical inflammatory axis.
References
- 1. Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 5. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The CCR2 Antagonist RS102895: A Technical Guide for Studying Monocyte Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the C-C chemokine receptor 2 (CCR2) antagonist, RS102895, and its application in the study of monocyte chemotaxis. This document outlines the molecular interactions, signaling pathways, and detailed experimental protocols relevant to utilizing this compound as a tool to investigate the crucial role of the CCL2/CCR2 axis in immunology and drug discovery.
Introduction to the CCL2/CCR2 Axis and Monocyte Chemotaxis
Monocyte chemotaxis is a fundamental process in the innate immune response, inflammation, and the pathogenesis of various diseases, including atherosclerosis, rheumatoid arthritis, and cancer. This directed migration of monocytes from the bloodstream into tissues is primarily orchestrated by the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2. The interaction between CCL2 and CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events that culminate in cellular polarization and migration towards the chemokine gradient.
This compound: A Potent and Selective CCR2 Antagonist
This compound is a small molecule antagonist that selectively binds to CCR2, thereby inhibiting the downstream signaling induced by CCL2. Its utility in research lies in its ability to specifically block this interaction, allowing for the elucidation of the physiological and pathological roles of the CCL2/CCR2 axis.
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been characterized through various in vitro assays. The following table summarizes key quantitative data for this compound and its off-target activities.
| Target | Assay Type | Parameter | Value (nM) |
| CCR2 | Radioligand Binding | IC50 | 360 |
| CCR1 | Radioligand Binding | IC50 | >10,000 |
| Human α1a Adrenergic Receptor | Radioligand Binding | IC50 | 130 |
| Human α1d Adrenergic Receptor | Radioligand Binding | IC50 | 320 |
| Rat 5-HT1a Receptor | Radioligand Binding | IC50 | 470 |
Table 1: In vitro inhibitory activity of this compound against CCR2 and other receptors.
The CCL2/CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This event triggers multiple downstream signaling cascades that are essential for monocyte chemotaxis.
Caption: CCL2/CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Studying Monocyte Chemotaxis
The following protocols provide a detailed methodology for assessing the effect of this compound on monocyte chemotaxis in vitro. The Boyden chamber assay is the most widely used method for this purpose.
Materials and Reagents
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Recombinant human CCL2/MCP-1
-
This compound hydrochloride
-
Boyden chamber apparatus (e.g., 24-well or 96-well format) with polycarbonate membranes (5 µm pore size)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Experimental Workflow
The general workflow for a monocyte chemotaxis assay using this compound is depicted below.
Caption: Experimental workflow for a monocyte chemotaxis inhibition assay.
Detailed Step-by-Step Protocol
-
Cell Culture and Preparation:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS and antibiotics. Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Alternatively, isolate primary human monocytes from peripheral blood using standard density gradient centrifugation followed by positive or negative selection methods.
-
Prior to the assay, wash the cells and resuspend them in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI 1640 to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Reconstitute recombinant human CCL2 in sterile water or PBS containing 0.1% BSA to create a stock solution. Prepare serial dilutions in serum-free RPMI 1640. A typical concentration range to test for optimal chemotaxis is 1-100 ng/mL, with 10-50 ng/mL often being optimal.[1]
-
-
Chemotaxis Assay:
-
Pre-incubation: In a separate tube, incubate the monocyte suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Setting up the Boyden Chamber:
-
Add serum-free RPMI 1640 containing the desired concentration of CCL2 to the lower wells of the Boyden chamber. Include a negative control well with serum-free medium only.
-
Carefully place the polycarbonate membrane (5 µm pore size) over the lower wells, ensuring no air bubbles are trapped.
-
Add the pre-incubated monocyte suspension to the upper chamber of each well.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 90 minutes to 4 hours. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain (e.g., Diff-Quik or crystal violet).
-
Alternatively, for a more high-throughput method, pre-label the cells with a fluorescent dye like Calcein-AM. After the migration period, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Count the number of migrated cells in several high-power fields for each membrane and calculate the average.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the intricate role of the CCL2/CCR2 signaling axis in monocyte chemotaxis. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to dissect the mechanisms of inflammatory cell recruitment and to evaluate the therapeutic potential of targeting this critical chemokine pathway. Careful optimization of experimental conditions, particularly cell density, chemoattractant concentration, and incubation time, is crucial for obtaining robust and reproducible results.
References
Basic Research Applications of RS102895: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases, as well as in cancer progression. Consequently, this compound has emerged as a valuable tool in basic research to investigate the biological roles of CCR2 and to evaluate the therapeutic potential of CCR2 antagonism. This guide provides an in-depth overview of the fundamental research applications of this compound, including its pharmacological properties, detailed experimental protocols, and the signaling pathways it modulates.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for CCR2. Its pharmacological characteristics have been determined through a variety of in vitro assays.
Quantitative Pharmacological Data
| Target | Assay Type | Species | IC50 | Reference |
| CCR2b | Radioligand Binding | Human | 360 nM | [1][3] |
| CCR1 | Radioligand Binding | Human | 17.8 µM | |
| MCP-1 stimulated Calcium Influx | Calcium Flux Assay | Human | 32 nM | |
| MCP-3 stimulated Calcium Influx | Calcium Flux Assay | Human | 130 nM | |
| α1a adrenergic receptor | Functional Assay | Human | 130 nM | |
| α1d adrenergic receptor | Functional Assay | Human | 320 nM | |
| 5HT1a receptor | Functional Assay | Rat | 470 nM |
Key Signaling Pathways
The CCL2/CCR2 signaling cascade activates multiple downstream pathways that regulate cellular processes such as chemotaxis, proliferation, and survival. This compound, by blocking the initial ligand-receptor interaction, inhibits these downstream events.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe CCR2 function.
In Vitro Monocyte Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).
-
Recombinant Human CCL2/MCP-1.
-
This compound.
-
Assay Medium: RPMI 1640 with 0.1% BSA.
-
Calcein-AM or other suitable fluorescent dye for cell labeling and quantification.
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells or isolate primary monocytes from peripheral blood.
-
Resuspend cells in Assay Medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add Assay Medium containing a chemoattractant concentration of CCL2 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells in the lower chamber and measure fluorescence using a plate reader.
-
Count the number of migrated cells in several high-power fields under a microscope or quantify the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vitro Calcium Influx Assay
This assay measures the ability of this compound to block CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.
Materials:
-
CCR2-expressing cells (e.g., THP-1 or a stable transfectant).
-
Recombinant Human CCL2/MCP-1.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest CCR2-expressing cells and resuspend them in Assay Buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 2 µM Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye and resuspend in Assay Buffer.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well black-walled, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorescent plate reader equipped with an injector.
-
Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo Inhibition of Monocyte Recruitment in a Mouse Model
This protocol describes the use of this compound to block the recruitment of inflammatory monocytes in a mouse model of localized inflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
Inflammatory stimulus (e.g., thioglycollate, lipopolysaccharide (LPS), or vaccine adjuvant).
-
This compound.
-
Vehicle for in vivo administration (e.g., sterile water or 10% DMSO in corn oil).
-
Flow cytometry reagents for identifying inflammatory monocytes (e.g., antibodies against CD45, CD11b, Ly6C).
Protocol:
-
Animal Dosing:
-
Due to the short half-life of this compound (approximately 1 hour), a multi-dose regimen is required to maintain effective plasma concentrations.
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
-
Repeat the administration every 6 hours to maintain plasma levels above 20 ng/mL, which has been shown to be effective in blocking monocyte migration.
-
-
Induction of Inflammation:
-
Inject the inflammatory stimulus at a specific site (e.g., intraperitoneally for peritonitis, subcutaneously in the footpad for lymph node recruitment).
-
The first dose of this compound should be administered immediately prior to or at the time of the inflammatory challenge.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after the inflammatory stimulus (e.g., 24 hours), euthanize the mice.
-
Collect relevant tissues (e.g., peritoneal lavage fluid, draining lymph nodes, or blood).
-
Prepare single-cell suspensions from the collected tissues.
-
Stain the cells with fluorescently labeled antibodies to identify and quantify inflammatory monocytes by flow cytometry.
-
-
Data Analysis:
-
Compare the number or percentage of inflammatory monocytes in the target tissue of this compound-treated mice to that of vehicle-treated control mice.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed reduction in monocyte recruitment.
-
Experimental and Logical Workflow
The evaluation of a CCR2 antagonist like this compound typically follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound is a cornerstone research tool for dissecting the multifaceted roles of the CCL2/CCR2 signaling axis. Its well-characterized pharmacological profile and proven efficacy in a range of preclinical models make it an invaluable asset for researchers in immunology, oncology, and pharmacology. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this compound in basic and translational research, ultimately contributing to a deeper understanding of CCR2 biology and the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for RS102895 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RS102895, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), in various mouse models. The provided protocols are intended to serve as a detailed guide for in vivo studies investigating the therapeutic potential of inhibiting the CCL2-CCR2 signaling axis.
Introduction
This compound is a small molecule inhibitor of CCR2, a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation. The CCL2-CCR2 signaling pathway is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, as well as cancer. Consequently, this compound is a valuable tool for preclinical research in these areas. This document outlines established dosages, administration routes, and detailed experimental protocols for the use of this compound in mouse models of vaccination and renovascular hypertension.
Data Presentation: In Vivo Dosages of this compound in Mice
The following table summarizes the reported dosages and administration routes for this compound in mouse models. The selection of a specific dosage and route will depend on the experimental model and the desired pharmacokinetic profile.
| Mouse Model | Dosage | Administration Route | Vehicle | Dosing Schedule | Reference |
| Vaccination Model | 5 mg/kg | Intraperitoneal (i.p.) Injection | Water | Single dose or every 6 hours | [1] |
| Renovascular Hypertension | 10 mg/kg/day | Drinking Water | Water | Continuous | [2] |
Pharmacokinetic Profile: this compound has a short half-life of approximately one hour in mice. This necessitates a multi-dose regimen (e.g., every 6 hours) for intraperitoneal administration to maintain effective plasma concentrations. Administration in drinking water provides a method for continuous delivery.
Signaling Pathway: The CCL2-CCR2 Axis
This compound exerts its effects by blocking the interaction of the chemokine CCL2 with its receptor CCR2. This interaction, upon activation, triggers a cascade of downstream signaling pathways that are crucial for cell survival, proliferation, migration, and inflammation.
References
Application Notes and Protocols for In Vivo Administration of RS102895
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] Consequently, this compound has emerged as a valuable tool for investigating the role of this pathway in a variety of inflammatory and autoimmune diseases. These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, quantitative data, and visualizations to guide researchers in their preclinical studies.
Mechanism of Action
This compound competitively binds to CCR2, preventing the interaction between the receptor and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage migration, thereby reducing the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on available preclinical data.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Species | Reference |
| Half-life (t½) | ~1 hour | Intraperitoneal (i.p.) | Mouse | [2][3] |
| Effective Plasma Conc. | >20 ng/mL | Intraperitoneal (i.p.) | Mouse |
Table 2: In Vitro Potency of this compound
| Target | IC50 | Assay Type | Reference |
| CCR2 | 360 nM | Radioligand Binding | |
| α1a adrenergic receptor | 130 nM | Radioligand Binding | |
| α1d adrenergic receptor | 320 nM | Radioligand Binding | |
| 5-HT1a receptor (rat brain) | 470 nM | Radioligand Binding |
Table 3: In Vivo Administration Routes and Dosages
| Indication | Species | Administration Route | Dosage | Dosing Regimen | Reference |
| Vaccine Adjuvant | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Every 6 hours | |
| Diabetic Nephropathy | Mouse | Oral (in chow) | 2 mg/kg/day | Daily for 9 weeks | |
| Bone Cancer Pain | Rat | Intrathecal | 3 g/L | Not specified | |
| Hypertension | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Daily |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Vaccination Model
This protocol is adapted from a study investigating the use of this compound to enhance vaccine immunity.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water or saline
-
Vaccine and adjuvant
-
Syringes and needles (e.g., 27-gauge)
2. Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a 5 mg/kg dose in a 25g mouse, the required dose is 0.125 mg.
-
Dilute the stock solution in sterile distilled water or saline to the final desired concentration for injection. The final injection volume is typically 100-200 µL. Ensure the final DMSO concentration is low (e.g., <10%) to avoid toxicity.
3. Dosing Regimen:
-
Due to the short half-life of this compound, a multi-dose regimen is recommended.
-
Administer the first 5 mg/kg i.p. injection immediately prior to vaccination.
-
Subsequent i.p. injections of 5 mg/kg should be administered every 6 hours for the duration of the study period (e.g., 4-5 total injections).
4. Experimental Workflow:
Protocol 2: Oral Administration in a Diabetic Nephropathy Mouse Model
This protocol is based on a study evaluating the effect of this compound on diabetic nephropathy in db/db mice.
1. Materials:
-
This compound
-
Standard rodent chow
-
Appropriate equipment for mixing the compound into the chow
2. Preparation of Medicated Chow:
-
Calculate the total amount of this compound needed for the study duration based on the number of animals and the target dose of 2 mg/kg/day.
-
Thoroughly mix the calculated amount of this compound with the powdered or pelleted rodent chow to ensure a homogenous distribution.
3. Dosing Regimen:
-
Provide the medicated chow to the mice as their sole food source.
-
The treatment duration can be several weeks (e.g., 9 weeks).
-
Monitor food intake to ensure consistent dosing.
4. Experimental Workflow:
Protocol 3: Generic Intraperitoneal (i.p.) Formulation and Administration
This protocol provides a general guideline for preparing and administering this compound via intraperitoneal injection.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-gauge)
2. Preparation of Vehicle and Dosing Solution:
-
A common vehicle for i.p. injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of dosing solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.
-
3. Administration:
-
Gently restrain the animal.
-
Lift the animal's hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the dosing solution into the peritoneal cavity.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the CCL2/CCR2 axis in various disease models. The choice of administration route, dosage, and regimen should be carefully considered based on the specific experimental goals and the pharmacokinetic properties of the compound. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and execute robust and reproducible in vivo studies with this compound. It is recommended to perform pilot studies to determine the optimal dosing and to monitor for any potential adverse effects in the chosen animal model.
References
Application Notes and Protocols for RS102895 in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor in the inflammatory cascade.[1][2][3] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[4][5] This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to study its inhibitory effects on the CCL2/CCR2 signaling pathway.
Mechanism of Action
This compound functions by binding to CCR2 and competitively inhibiting the binding of its ligand, CCL2. This blockade prevents the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and cell proliferation.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| CCR2 | Radioligand Binding | - | 360 | |
| Human α1a Receptor | - | Cells | 130 | |
| Human α1d Receptor | - | Cells | 320 | |
| Rat Brain Cortex 5HT1a Receptor | - | Cells | 470 | |
| Wild Type MCP-1 Receptor | - | Cells | 550 | |
| D284N Mutant MCP-1 Receptor | - | Cells | 568 | |
| D284A Mutant MCP-1 Receptor | - | Cells | 1892 |
Signaling Pathways
The binding of CCL2 to CCR2 activates several downstream signaling pathways that are crucial for cell migration, survival, and proliferation. This compound effectively blocks these signaling cascades. The primary pathways include:
-
PI3K/Akt Pathway: This pathway is essential for cell survival and proliferation.
-
MAPK (ERK1/2) Pathway: This pathway is involved in cell motility and proliferation.
-
JAK/STAT Pathway: This pathway plays a role in the inflammatory response and cell survival.
Below is a diagram illustrating the CCL2/CCR2 signaling cascade and the point of inhibition by this compound.
Experimental Protocols
Herein are detailed protocols for three key in vitro assays to assess the antagonist activity of this compound.
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Boyden chamber apparatus (e.g., Transwell® inserts with 5 or 8 µm pores)
-
Fixation and staining reagents (e.g., methanol and Giemsa stain)
Protocol:
-
Cell Preparation: Culture CCR2-expressing cells to a density of 0.5-1 x 10^6 cells/mL. The day before the assay, serum-starve the cells by culturing in a medium containing 0.5% BSA instead of FBS.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in serum-free medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Assay Setup: a. Add 600 µL of serum-free medium containing CCL2 (e.g., 10-100 ng/mL) to the lower wells of the Boyden chamber plate. b. Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. c. In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C. d. Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 6 hours. The optimal incubation time should be determined empirically for the specific cell line used.
-
Quantification: a. After incubation, carefully remove the inserts from the plate. b. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. c. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. d. Stain the cells with Giemsa stain for 20 minutes. e. Wash the inserts with distilled water and allow them to air dry. f. Count the number of migrated cells in several random high-power fields under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the CCL2-induced transient increase in intracellular calcium concentration, a key event in G-protein coupled receptor (GPCR) activation.
Materials:
-
CCR2-expressing cells (e.g., HEK293 cells stably expressing CCR2)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Seeding: Seed CCR2-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and culture overnight.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution. For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. b. Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Addition: a. Prepare serial dilutions of this compound in assay buffer. b. After the dye loading incubation, gently wash the cells twice with assay buffer. c. Add 100 µL of the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: a. Place the cell plate in the fluorometric plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Using the instrument's injection system, add CCL2 (at a pre-determined EC80 concentration) to the wells to stimulate calcium release. d. Immediately begin recording the fluorescence intensity (Ex/Em = ~490/525 nm) every 1-2 seconds for at least 60-120 seconds.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) for binding to CCR2 in cell membrane preparations.
References
- 1. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RS102895 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and storage of stock solutions of RS102895, a potent and selective CCR2 chemokine receptor antagonist. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, thereby promoting experimental reproducibility. The information presented is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Introduction
This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), with a reported IC50 of 360 nM.[1][2][3][4] It is a valuable tool for investigating the role of the CCL2/CCR2 signaling axis in various physiological and pathological processes, including inflammation, immunology, and oncology. Accurate and consistent preparation of this compound stock solutions is fundamental to achieving reliable and reproducible experimental results. This document outlines the essential properties of this compound and provides a step-by-step protocol for its solubilization and storage.
Physicochemical Properties and Solubility
Proper stock solution preparation begins with an understanding of the compound's physical and chemical characteristics.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Notes |
| Molecular Weight | 390.40 g/mol [2] | For the free base form. The hydrochloride salt has a molecular weight of 426.86 g/mol . |
| Appearance | White to off-white solid. | Visually inspect the compound upon receipt. |
| Purity (HPLC) | >99% | Recommended for reliable experimental results. |
| Solubility in DMSO | ≥ 78 mg/mL (199.79 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, and moisture can reduce solubility. Ultrasonic agitation and warming may be required. |
| Solubility in Ethanol | 50 mg/mL (128.07 mM) | Requires sonication and warming to 60°C. |
| Solubility in Water | Insoluble. |
Recommended Storage Conditions
The stability of this compound, both in its solid form and in solution, is critical for its experimental efficacy.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store desiccated and protected from light. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | 1 year | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Step-by-Step Protocol for a 10 mM Stock Solution
-
Equilibrate: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need 3.904 mg of this compound (for the free base). Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock solution from 3.904 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Application in Research: Investigating the CCL2/CCR2 Signaling Pathway
This compound is instrumental in elucidating the role of the CCL2/CCR2 signaling pathway in various biological contexts. This pathway is a key driver of monocyte and macrophage recruitment to sites of inflammation.
Caption: Inhibition of the CCL2/CCR2 Signaling Pathway by this compound.
By blocking the interaction of CCL2 with CCR2, this compound prevents the downstream signaling cascade that leads to cellular responses such as chemotaxis and the release of pro-inflammatory cytokines. This makes it a critical tool for studying inflammatory diseases, cancer metastasis, and neuropathic pain.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Troubleshooting
-
Precipitation upon dilution in aqueous media: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous buffers. To mitigate this, make serial dilutions in DMSO first, and then add the final, most diluted DMSO stock to your aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all samples, including vehicle controls.
-
Compound insolubility: If the compound does not fully dissolve in DMSO, gentle warming (up to 60°C) and sonication can be applied. Always use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.
By following these detailed application notes and protocols, researchers can ensure the proper preparation and storage of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
RS102895: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of RS102895, a potent and selective CCR2 antagonist, and protocols for its use in common in vitro assays.
Solubility of this compound
This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), with an IC50 of 360 nM.[1] It has been shown to be a valuable tool for studying the role of the CCL2/CCR2 signaling axis in various physiological and pathological processes. The solubility of this compound in common laboratory solvents is a critical factor for its effective use in research. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 - 85 | 75 - 217.72 | Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO.[1][2] Ultrasonic treatment may be required.[2] |
| Ethanol | 2 - 50 | - 128.07 | Ultrasonic treatment and warming to 60°C may be necessary to achieve higher concentrations.[2] |
| Dimethylformamide (DMF) | 25 | - | Crystalline solid formulation. |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | - | Limited solubility in aqueous solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.40 | A clear solution can be achieved with this formulation for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 6.40 | Suitable for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure for DMSO Stock Solution (e.g., 50 mM):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound hydrochloride is 426.86 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 50 mM stock solution, add 46.8 µL of DMSO per 1 mg of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Procedure for Ethanol Stock Solution (e.g., 50 mg/mL):
-
Follow steps 1 and 2 from the DMSO protocol.
-
Add the appropriate volume of anhydrous ethanol.
-
Vortex the solution.
-
To achieve higher concentrations, ultrasonic treatment and warming the solution to 60°C may be required.
-
Store the stock solution as described for the DMSO stock.
Figure 1: Workflow for preparing this compound stock solutions.
Protocol 2: In Vitro Chemotaxis Assay using a Boyden Chamber
This protocol describes a method to assess the inhibitory effect of this compound on the migration of monocytic cells (e.g., THP-1) towards the chemokine MCP-1 (CCL2).
Materials:
-
THP-1 cells
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Serum-free RPMI 1640 medium
-
Recombinant human MCP-1/CCL2
-
This compound stock solution (in DMSO)
-
24-well Transwell plates (e.g., 5 µm pore size)
-
Calcein-AM or other suitable fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI 1640 with 10% FBS.
-
One day before the assay, starve the cells by resuspending them in serum-free RPMI 1640.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in serum-free RPMI 1640. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-incubate the THP-1 cells with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the Transwell plate, add serum-free RPMI 1640 containing a predetermined optimal concentration of MCP-1 (chemoattractant). As a negative control, add serum-free RPMI 1640 without MCP-1.
-
-
Cell Migration:
-
Add the pre-incubated THP-1 cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Calcein-AM).
-
Measure the fluorescence using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound for the inhibition of MCP-1-induced chemotaxis.
-
Figure 2: Experimental workflow for the in vitro chemotaxis assay.
Protocol 3: Intracellular Calcium Flux Assay
This protocol outlines a method to measure the effect of this compound on MCP-1-induced intracellular calcium mobilization in CCR2-expressing cells using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
CCR2-expressing cells (e.g., THP-1 or a stable cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM
-
Pluronic F-127
-
Recombinant human MCP-1/CCL2
-
This compound stock solution (in DMSO)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed the CCR2-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control.
-
After dye loading, wash the cells gently with the assay buffer to remove extracellular dye.
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a solution of MCP-1 to all wells to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the inhibitory effect of this compound on the MCP-1-induced calcium flux and calculate the IC50 value.
-
CCR2 Signaling Pathway
This compound acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, MCP-1 (CCL2), to CCR2 initiates a cascade of intracellular signaling events. This compound blocks these downstream pathways by preventing the initial ligand-receptor interaction.
Figure 3: Overview of the CCR2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for RS102895 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. A growing body of evidence implicates the chemokine C-C motif ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2), as key players in the pathogenesis of neuropathic pain.[1][2][3] The CCL2/CCR2 signaling axis is involved in neuroinflammation, central sensitization, and the recruitment of immune cells to the site of nerve injury, all of which contribute to the initiation and maintenance of pain hypersensitivity.[3][4]
RS102895 is a potent and selective antagonist of the CCR2 receptor. As such, it represents a valuable pharmacological tool for investigating the role of the CCL2/CCR2 pathway in various neuropathic pain models and holds potential as a therapeutic agent. These application notes provide detailed protocols for the use of this compound in preclinical neuropathic pain research, including in vivo models, behavioral assessments, and in vitro assays.
Mechanism of Action
This compound exerts its effects by competitively binding to the CCR2 receptor, thereby preventing the binding of its endogenous ligand, CCL2. This blockade inhibits the downstream signaling cascades that are activated by CCL2, which in the context of neuropathic pain include the activation of protein kinases such as extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK). The activation of these pathways in neurons and glial cells contributes to the increased excitability of nociceptive pathways and central sensitization. By inhibiting CCR2, this compound can effectively attenuate neuroinflammation and reduce pain hypersensitivity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in CCL2/CCR2-mediated neuropathic pain and a general experimental workflow for evaluating this compound in a neuropathic pain model.
CCL2/CCR2 Signaling Pathway in Neuropathic Pain.
Experimental Workflow for Evaluating this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and provide representative in vivo data on its analgesic effects in a rodent model of neuropathic pain.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Ligand | Cell Line/System | IC50 | Reference |
| Receptor Binding | CCR2 | 360 nM | |||
| Calcium Influx | CCR2 | MCP-1 (CCL2) | 32 nM | ||
| Calcium Influx | CCR2 | MCP-3 (CCL7) | 130 nM | ||
| Chemotaxis | CCR2 | CCL2 | Mouse Peritoneal Monocytes/Macrophages | Significant inhibition at 20 ng/ml |
Table 2: In Vivo Efficacy of Intrathecal this compound in a Rat Bone Cancer Pain Model
| Time Point | Treatment Group | Mechanical Paw Withdrawal Threshold (g) | Thermal Paw Withdrawal Latency (s) |
| Baseline | BCP + this compound | ~25 g | ~12 s |
| Day 9 | BCP + this compound | ~10 g | ~7 s |
| Day 12 | BCP + this compound | ~18 g | ~9 s |
| Day 15 | BCP + this compound | ~20 g | ~10 s |
| Day 20 | BCP + this compound | ~22 g | ~11 s |
| Day 20 | BCP (Vehicle) | ~8 g | ~6 s |
| Data are approximated from graphical representations in the cited literature. |
Experimental Protocols
In Vivo Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) Model
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Isoflurane or a mixture of ketamine/xylazine.
-
Procedure:
-
Aseptically expose the common sciatic nerve at the mid-thigh level.
-
Loosely tie four chromic gut (4-0) ligatures around the nerve with about 1 mm spacing.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Provide appropriate analgesia (e.g., buprenorphine) for the first 48 hours and monitor for signs of infection. Allow at least 7 days for the development of neuropathic pain behaviors before commencing treatment studies.
2. Spared Nerve Injury (SNL) Model
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Isoflurane or a mixture of ketamine/xylazine.
-
Procedure:
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Ensure that the sural nerve is not stretched or touched during the procedure.
-
Close the muscle and skin layers.
-
-
Post-operative Care: Similar to the CCI model, provide post-operative analgesia and allow for a recovery period of at least 7 days for the development of stable pain hypersensitivity.
Behavioral Assessment of Neuropathic Pain
1. Mechanical Allodynia (von Frey Test)
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Acclimatize the animal in a Plexiglas chamber on a wire mesh floor for at least 15-20 minutes.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).
2. Thermal Hyperalgesia (Hargreaves Test)
-
Apparatus: A plantar test apparatus (Hargreaves apparatus).
-
Procedure:
-
Acclimatize the animal in a Plexiglas chamber on a glass floor for at least 15-20 minutes.
-
Position a radiant heat source under the glass floor, targeting the plantar surface of the hind paw.
-
Activate the heat source and record the time until the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Data Analysis: The paw withdrawal latency is recorded in seconds. A decrease in latency indicates thermal hyperalgesia.
Administration of this compound
Intrathecal (i.t.) Injection
-
Preparation of this compound: Dissolve this compound hydrochloride in a suitable vehicle, such as sterile saline or artificial cerebrospinal fluid (aCSF). A study by Cai et al. (2015) used a concentration of 3 g/L (3 mg/ml) in 10% DMSO.
-
Procedure (Direct Puncture):
-
Anesthetize the rat.
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Insert a 30-gauge needle connected to a Hamilton syringe at a slight angle into the intervertebral space until a tail flick is observed, indicating entry into the intrathecal space.
-
Slowly inject the desired volume (typically 10-20 µl for rats).
-
-
Dosage: A dose of 30 µg (10 µl of a 3 mg/ml solution) has been shown to be effective in a rat model of bone cancer pain. Dose-response studies are recommended to determine the optimal dose for other neuropathic pain models.
In Vitro Assays
1. Calcium Mobilization Assay
-
Cell Line: HEK293 cells stably expressing the human CCR2 receptor.
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with a known concentration of CCL2.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the CCL2-induced calcium response against the concentration of this compound.
2. Chemotaxis Assay
-
Cells: Primary monocytes or a cell line expressing CCR2 (e.g., THP-1).
-
Apparatus: Boyden chamber or a similar transwell migration system.
-
Procedure:
-
Place a solution containing CCL2 in the lower chamber of the Boyden apparatus.
-
Add the cell suspension, pre-incubated with this compound or vehicle, to the upper chamber, which is separated by a porous membrane.
-
Incubate the chamber to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
-
Data Analysis: Determine the concentration-dependent inhibition of cell migration by this compound.
Conclusion
This compound is a valuable tool for elucidating the role of the CCL2/CCR2 signaling axis in the complex mechanisms of neuropathic pain. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in both in vivo and in vitro models. The provided data and diagrams offer a comprehensive overview of its mechanism and application, facilitating further research into the development of novel therapeutics for neuropathic pain.
References
- 1. Chemokine CCL2 and its receptor CCR2 in the medullary dorsal horn are involved in trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCL2 facilitates spinal synaptic transmission and pain via interaction with presynaptic CCR2 in spinal nociceptor terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Signaling and the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL2/CCR2 Contributes to the Altered Excitatory-inhibitory Synaptic Balance in the Nucleus Accumbens Shell Following Peripheral Nerve Injury-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS102895 in Atherosclerosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in the initiation and progression of atherosclerosis.[1][2] This signaling axis is crucial for the recruitment of monocytes to the arterial wall, a key event in the formation of atherosclerotic lesions.[2][3] RS102895 is a potent and specific small molecule antagonist of CCR2, making it a valuable tool for studying the role of the CCL2-CCR2 axis in atherosclerosis and for evaluating the therapeutic potential of CCR2 inhibition.[4] These application notes provide a comprehensive overview of the use of this compound in atherosclerosis research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound competitively inhibits the binding of CCL2 to CCR2, a G protein-coupled receptor expressed on the surface of monocytes and other immune cells. By blocking this interaction, this compound effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis, adhesion, and infiltration into the subendothelial space of arteries. This disruption of monocyte recruitment to sites of inflammation within the vessel wall is the primary mechanism by which this compound attenuates the development and progression of atherosclerosis.
Quantitative Data from In Vivo Studies
A key study by Winter et al. (2018) investigated the chrono-pharmacological application of this compound in a murine model of atherosclerosis. This study highlighted that the recruitment of myeloid cells to atherosclerotic lesions oscillates, with a peak during the transition from the active to the resting phase. Timed administration of this compound during the active phase was shown to be effective in reducing atherosclerosis.
| Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings | Reference |
| Apolipoprotein E-deficient (ApoE-/-) mice on a Western-type diet | This compound (timed administration) | 5 mg/kg, intraperitoneal (IP), once daily during the active phase | 8 weeks | Significantly reduced atherosclerotic lesion formation and macrophage accumulation. | |
| Apolipoprotein E-deficient (ApoE-/-) mice on a Western-type diet | Vehicle Control | Saline, intraperitoneal (IP), once daily | 8 weeks | Progressive development of atherosclerotic plaques. |
Note: The meta-analysis by Živković et al. provides pooled data from multiple studies on CCL2/CCR2 blockade, showing a significant reduction in atherosclerotic lesion size in the aortic root or arch, carotid artery, and femoral artery, as well as reduced intralesional macrophage accumulation and increased smooth muscle cell and collagen content.
Signaling Pathway
The CCL2-CCR2 signaling axis plays a central role in atherogenesis. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Experimental Protocols
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol is based on the methodology used in studies investigating CCR2 antagonists in atherosclerosis.
1. Animal Model and Diet:
-
Use male or female Apolipoprotein E-deficient (ApoE-/-) mice, 8-10 weeks of age.
-
House mice in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Feed the mice a Western-type diet (containing 21% fat and 0.15% cholesterol) for 8-12 weeks to induce atherosclerosis.
2. This compound Administration (Chrono-pharmacological Approach):
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (IP) injection.
-
For a chrono-pharmacological approach, as described by Winter et al., administer the daily injection during the active phase of the mice (i.e., during the dark cycle).
-
The control group should receive an equal volume of the vehicle at the same time.
3. Assessment of Atherosclerosis:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the aorta and heart.
-
En face analysis of the aorta:
-
Carefully clean the aorta of surrounding adipose tissue.
-
Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images and quantify the percentage of the aortic surface area covered by plaques using image analysis software.
-
-
Aortic root analysis:
-
Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound.
-
Prepare serial cryosections (e.g., 10 µm thick) of the aortic root.
-
Stain sections with Oil Red O and hematoxylin to visualize plaque area and morphology.
-
Perform immunohistochemical staining for specific markers (see protocol below).
-
Quantify the lesion area in multiple sections from each mouse.
-
Immunohistochemical Analysis of Atherosclerotic Plaques
This protocol allows for the characterization of the cellular composition of the atherosclerotic plaques.
1. Section Preparation:
-
Use cryosections of the aortic root as prepared in the in vivo protocol.
-
Allow sections to air dry and then fix with cold acetone for 10 minutes.
2. Staining Procedure:
-
Wash sections with PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against a macrophage marker (e.g., anti-Mac-2/Galectin-3 or F4/80) overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop the signal with a peroxidase substrate (e.g., DAB) until a brown color appears.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
3. Quantification:
-
Capture images of the stained sections.
-
Quantify the percentage of the plaque area that is positive for the macrophage marker using image analysis software.
In Vitro Monocyte Migration Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit monocyte migration towards a chemoattractant.
1. Cell Culture:
-
Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
2. Assay Setup:
-
Use a 24-well Transwell plate with inserts containing a polycarbonate membrane (e.g., 5 µm pore size).
-
In the lower chamber, add medium containing a chemoattractant, typically human CCL2 (MCP-1), at a concentration known to induce migration (e.g., 10-100 ng/mL).
-
In the upper chamber, add the monocytic cells (e.g., 1 x 10^6 cells/mL) that have been pre-incubated with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
3. Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove the inserts.
-
Count the number of cells that have migrated to the lower chamber using a hemocytometer or a cell counter.
-
Alternatively, migrated cells can be lysed and quantified using a fluorescent dye (e.g., CyQuant GR dye).
4. Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound for the inhibition of monocyte migration.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo study of this compound in atherosclerosis.
References
Application Notes and Protocols: RS102895 for Enhanced Vaccine Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of RS102895, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2), in studies aimed at enhancing vaccine-induced immune responses. The information presented is intended to guide researchers in designing and executing experiments to evaluate the potential of this compound as a novel vaccine adjuvant.
The CCL2/CCR2 signaling axis plays a critical role in the recruitment of inflammatory monocytes to sites of inflammation, including vaccine draining lymph nodes.[1][2][3] These recruited monocytes can act as potent negative regulators of both humoral and cell-mediated immunity.[1][2] By blocking the CCL2/CCR2 pathway, this compound inhibits the migration of these immunosuppressive monocytes, thereby amplifying the immune response to vaccination.
Mechanism of Action: The CCL2/CCR2 Signaling Pathway
Vaccine administration triggers an inflammatory response at the injection site and in the draining lymph nodes, leading to the release of chemokines such as CCL2 (also known as MCP-1). CCL2 binds to its receptor, CCR2, which is highly expressed on inflammatory monocytes. This interaction initiates a signaling cascade that results in monocyte chemotaxis and migration to the lymph nodes. Once in the lymph nodes, these monocytes can suppress the activation and proliferation of T and B lymphocytes, thereby dampening the overall vaccine response.
This compound is a small molecule antagonist that specifically binds to CCR2, preventing its interaction with CCL2 and thereby inhibiting downstream signaling and monocyte migration. This blockade of monocyte recruitment to the draining lymph nodes in the immediate post-vaccination period has been shown to significantly enhance both antibody titers and cellular immune responses to various antigens.
Data Presentation
The following tables summarize quantitative data from studies evaluating the effect of this compound on vaccine responses.
Table 1: Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) | |
| Dose | 5 mg/kg | |
| Half-life (t½) | ~1 hour | |
| Time to undetectable plasma levels | > 9 hours | |
| Effective Plasma Concentration | ≥ 20 ng/mL |
Table 2: Effect of this compound on Monocyte Recruitment to Draining Lymph Nodes
| Treatment Group | Inflammatory Monocytes (cells x 104) at 24h post-vaccination | % Inhibition of Monocyte Migration | Reference |
| Vaccine Alone | 8.5 ± 1.5 | - | |
| Vaccine + Single dose this compound (5 mg/kg) | 6.0 ± 1.0 | ~29% | |
| Vaccine + Multi-dose this compound (5 mg/kg, q6h x 4) | 2.0 ± 0.5 | ~76% |
Table 3: Enhancement of Antigen-Specific Immune Responses with this compound
| Immune Response Measured | Vaccine Alone (Control) | Vaccine + this compound | Fold Enhancement | Reference |
| Anti-HA1 IgG Titer (log10) | 3.2 ± 0.2 | 4.1 ± 0.1 | ~8-fold | |
| IFN-γ secreting cells (per 106 splenocytes) | 150 ± 25 | 450 ± 50 | 3-fold |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Vaccine Response Enhancement in Mice
Objective: To evaluate the effect of this compound on the immune response to a model vaccine in mice.
Materials:
-
This compound (e.g., from MedchemExpress)
-
Sterile water for injection or other suitable vehicle
-
Vaccine of interest (e.g., Influenza HA1 antigen with a suitable adjuvant)
-
6-8 week old C57BL/6 or BALB/c mice
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile water to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of use.
-
-
Animal Grouping:
-
Divide mice into at least two groups:
-
Group 1: Vaccine + Vehicle control
-
Group 2: Vaccine + this compound
-
-
-
Vaccination and this compound Administration:
-
Administer the vaccine according to the desired protocol (e.g., subcutaneous or intramuscular injection).
-
For the this compound group, administer 5 mg/kg of this compound via intraperitoneal (i.p.) injection immediately prior to vaccination.
-
Continue to administer 5 mg/kg of this compound every 6 hours for a total of 4-5 doses.
-
For the control group, administer an equivalent volume of the vehicle at the same time points.
-
-
Booster Immunization (if applicable):
-
If a prime-boost regimen is used, repeat the this compound administration schedule with the booster vaccination.
-
-
Sample Collection:
-
Collect blood samples for antibody analysis at desired time points (e.g., 12 days post-boost).
-
Euthanize mice and harvest spleens for cellular immunity assays.
-
Protocol 2: Quantification of Monocyte Migration to Draining Lymph Nodes by Flow Cytometry
Objective: To quantify the inhibition of inflammatory monocyte migration to vaccine draining lymph nodes following this compound treatment.
Materials:
-
Vaccinated and treated mice from Protocol 1
-
Collagenase D and DNase I
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse CD45, CD11b, Ly6C, and F4/80
-
Flow cytometer
Procedure:
-
Lymph Node Harvest:
-
Euthanize mice at 12 or 24 hours post-vaccination.
-
Aseptically dissect the draining lymph nodes (e.g., popliteal or inguinal, depending on the injection site).
-
-
Single-Cell Suspension Preparation:
-
Mechanically disrupt the lymph nodes in a small volume of digestion buffer (RPMI with Collagenase D and DNase I).
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer.
-
-
Flow Cytometry Staining:
-
Count the cells and resuspend in FACS buffer at a concentration of 1 x 107 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the antibody cocktail (anti-CD45, anti-CD11b, anti-Ly6C, anti-F4/80) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, then on CD45+ hematopoietic cells.
-
Identify inflammatory monocytes as CD11b+Ly6ChighF4/80low.
-
Calculate the total number of inflammatory monocytes per lymph node.
-
Protocol 3: Measurement of Antigen-Specific Antibody Titers by ELISA
Objective: To determine the effect of this compound on the production of antigen-specific antibodies.
Materials:
-
Serum samples from Protocol 1
-
Recombinant antigen (e.g., HA1)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the recombinant antigen (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Serum Incubation:
-
Wash the plate.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add the diluted serum to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
-
Conclusion
This compound represents a promising tool for enhancing vaccine efficacy by targeting the immunosuppressive activity of inflammatory monocytes. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of CCR2 antagonism as a novel adjuvant strategy in a variety of vaccine platforms. Careful optimization of dosing and timing of administration will be crucial for maximizing the immuno-enhancing effects of this compound.
References
Application Notes and Protocols: RS102895 in Models of Allergic Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic airway inflammation, the hallmark of diseases like asthma, is characterized by the infiltration of inflammatory cells, airway hyperresponsiveness (AHR), and mucus overproduction. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), plays a pivotal role in this process by recruiting monocytes, which can differentiate into inflammatory macrophages and dendritic cells, through its receptor CCR2. RS102895 is a potent and selective antagonist of the CCR2 receptor, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in allergic airway inflammation and for evaluating the therapeutic potential of CCR2 blockade.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical models of allergic airway inflammation.
Mechanism of Action
This compound is a small molecule antagonist that specifically binds to the C-C chemokine receptor 2 (CCR2), with an IC50 of 360 nM, and demonstrates no activity at the CCR1 receptor.[2] By blocking the interaction between CCL2 and CCR2, this compound inhibits the downstream signaling pathways that lead to the chemotaxis of monocytes and other CCR2-expressing cells to the site of allergic inflammation in the lungs. This inhibition is expected to reduce the overall inflammatory response, decrease airway hyperresponsiveness, and alleviate other pathophysiological features of asthma.[1][3]
Signaling Pathway of CCL2/CCR2 Axis
The following diagram illustrates the signaling pathway inhibited by this compound.
Quantitative Data Summary
While comprehensive quantitative data for this compound in allergic airway inflammation models is limited in publicly available literature, the following tables summarize expected outcomes based on the known effects of CCR2 blockade in such models. These are representative data based on studies using CCR2 antagonists or anti-CCR2 antibodies.
Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in an Ovalbumin (OVA)-Induced Murine Model
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Macrophages (x10^4) | Neutrophils (x10^3) | Lymphocytes (x10^4) |
| Naive (Saline) | 0.5 ± 0.1 | 0.1 ± 0.05 | 4.5 ± 0.8 | 0.5 ± 0.2 | 0.5 ± 0.1 |
| OVA + Vehicle | 5.2 ± 0.8 | 25.5 ± 4.2 | 15.0 ± 2.5 | 8.0 ± 1.5 | 3.0 ± 0.5 |
| OVA + this compound | 2.8 ± 0.5 | 12.0 ± 2.0 | 8.0 ± 1.2 | 4.5 ± 0.8 | 1.8 ± 0.3* |
*p < 0.05 compared to OVA + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) and Th2 Cytokines in an OVA-Induced Murine Model
| Treatment Group | Airway Resistance (cmH2O·s/mL) at 50 mg/mL Methacholine | IL-4 (pg/mL in BALF) | IL-5 (pg/mL in BALF) | IL-13 (pg/mL in BALF) |
| Naive (Saline) | 1.5 ± 0.2 | < 10 | < 15 | < 20 |
| OVA + Vehicle | 4.8 ± 0.6 | 85 ± 12 | 150 ± 25 | 220 ± 30 |
| OVA + this compound | 2.5 ± 0.4 | 40 ± 8 | 75 ± 15 | 110 ± 20 |
*p < 0.05 compared to OVA + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a standard method to induce allergic airway inflammation in BALB/c mice, a strain known for its Th2-biased immune responses.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound (Tocris, MedChemExpress, etc.)
-
Vehicle for this compound (e.g., sterile water or as recommended by the supplier)
-
BALB/c mice (female, 6-8 weeks old)
-
Methacholine chloride (Sigma-Aldrich)
-
Equipment for intraperitoneal and intranasal administration
-
System for measuring airway hyperresponsiveness (e.g., whole-body plethysmography or forced oscillation technique)
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for murine IL-4, IL-5, and IL-13
Experimental Workflow:
Procedure:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL sterile saline.
-
On day 14, administer a booster i.p. injection of 20 µg of OVA in 2 mg of alum in 200 µL of saline.
-
-
This compound Administration:
-
Based on pharmacokinetic studies in mice, this compound has a short half-life of approximately 1 hour. Therefore, a multi-dose regimen is recommended.
-
Administer this compound at a dose of 5 mg/kg body weight via i.p. injection every 6 hours, starting 1 hour before the first OVA challenge on day 21 and continuing throughout the challenge period. The control group should receive the vehicle on the same schedule.
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal (i.n.) administration of 50 µg of OVA in 50 µL of saline under light anesthesia.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of nebulized methacholine.
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving 1 mL of sterile saline into the lungs via a tracheal cannula.
-
BALF Cell Analysis: Determine the total cell count in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count eosinophils, macrophages, neutrophils, and lymphocytes.
-
Cytokine Analysis: Centrifuge the BAL fluid and store the supernatant at -80°C. Measure the concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits.
-
Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Mice
This protocol uses a clinically relevant allergen to induce a more chronic inflammatory phenotype.
Materials:
-
House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound and vehicle
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
Other materials as listed in Protocol 1
Procedure:
-
Sensitization and Challenge:
-
Administer 25 µg of HDM extract in 50 µL of sterile saline intranasally to mice on days 0, 1, and 2, and then for 5 consecutive days per week for 3-5 weeks.
-
-
This compound Administration:
-
Administer this compound (5 mg/kg, i.p.) or vehicle every 6 hours during the last week of HDM challenges.
-
-
Endpoint Analysis:
-
Perform endpoint analyses 24-48 hours after the final HDM challenge as described in Protocol 1.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the contribution of the CCL2/CCR2 signaling axis to the pathogenesis of allergic airway inflammation. The protocols outlined above provide a framework for utilizing this compound in established murine models of asthma. By blocking the recruitment of monocytes and other CCR2-expressing cells, this compound is expected to attenuate key features of the disease, including airway eosinophilia, Th2 cytokine production, and airway hyperresponsiveness. These studies can provide critical insights for the development of novel therapeutics targeting this pathway for the treatment of asthma and other allergic diseases.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming RS102895's Short In Vivo Half-Life
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short in vivo half-life of RS102895, a potent CCR2 antagonist.
Troubleshooting Guide
Q1: We administered a single intraperitoneal (i.p.) dose of this compound to our mouse model, but we are not observing the expected biological effect (e.g., reduced monocyte recruitment). What could be the reason for this lack of efficacy?
A1: A single dose of this compound is often insufficient to produce a sustained biological effect due to its short in vivo half-life. Pharmacokinetic studies in mice have shown that this compound has a half-life of approximately one hour and is often undetectable in plasma nine hours after administration.[1][2] This rapid clearance means that the drug concentration may fall below the effective threshold before the biological endpoint can be achieved.
To address this, a multi-dose regimen is recommended to maintain a consistent and efficacious plasma concentration of this compound.[1][2]
Q2: We are considering a multi-dose regimen for this compound. What is the recommended dosing frequency and what plasma concentration should we aim for?
A2: Based on pharmacokinetic and pharmacodynamic studies, administering this compound every 6 hours has been shown to be effective.[1] This dosing schedule was found to maintain plasma concentrations at or above 20 ng/mL, a level sufficient to effectively block monocyte migration. It is advisable to conduct a pilot pharmacokinetic study in your specific model to confirm that this dosing regimen achieves the desired plasma concentrations without causing toxicity from drug accumulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). It functions by binding to the CCR2 receptor, thereby preventing its interaction with its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This blockade inhibits the downstream signaling pathways that lead to monocyte recruitment and migration to sites of inflammation.
Q2: What is the reported in vivo half-life of this compound?
A2: The in vivo half-life of this compound administered intraperitoneally in mice is approximately 1 hour.
Q3: Are there any known chemical modifications or formulations to extend the half-life of this compound?
A3: Currently, the most established method to overcome the short half-life of this compound in vivo is through a multi-dose treatment regimen. While general strategies for extending the half-life of small molecules exist, such as formulation in liposomes or conjugation to polymers, specific data on the application of these methods to this compound are not widely published.
Q4: What is the binding affinity of this compound for CCR2?
A4: this compound is a potent CCR2 antagonist with an IC50 of 360 nM. It shows high selectivity for CCR2 and does not have a significant effect on CCR1.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound from in vivo studies in mice.
| Parameter | Value | Species | Administration Route | Reference |
| Half-Life (t½) | ~1 hour | Mouse | Intraperitoneal (i.p.) | |
| Time to Undetectable Plasma Levels | > 9 hours | Mouse | Intraperitoneal (i.p.) | |
| Effective Plasma Concentration | ≥ 20 ng/mL | Mouse | Intraperitoneal (i.p.) | |
| Recommended Dosing Frequency | Every 6 hours | Mouse | Intraperitoneal (i.p.) |
Experimental Protocols
Multi-Dose Pharmacokinetic Study of this compound in Mice
This protocol is designed to maintain an effective plasma concentration of this compound to overcome its short half-life.
1. Materials:
- This compound
- Vehicle (e.g., sterile water or DMSO/corn oil)
- Experimental mice (e.g., C57BL/6)
- Standard laboratory equipment for intraperitoneal injections
- Equipment for blood collection (e.g., heparinized syringes, cardiac puncture equipment)
- Centrifuge for plasma separation
- Mass spectrometer for plasma concentration analysis
2. Procedure:
- Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable vehicle. For in vivo studies, a common vehicle is sterile water or a mixture of DMSO and corn oil. The final concentration should be calculated to deliver a 5 mg/kg dose in a volume of approximately 100 µL per mouse.
- Dosing Regimen:
- Administer the initial dose of 5 mg/kg this compound via intraperitoneal (i.p.) injection.
- Subsequent doses of 5 mg/kg should be administered every 6 hours for the duration of the experiment.
- Blood Collection and Plasma Preparation:
- At predetermined time points (e.g., trough concentrations just before the next dose), collect blood samples via an appropriate method (e.g., cardiac venipuncture) into heparinized syringes.
- Centrifuge the blood samples to separate the plasma.
- Pharmacokinetic Analysis:
- Quantify the concentration of this compound in the plasma samples using a validated mass spectrometry method.
- A standard curve of known this compound concentrations in blank plasma should be prepared for accurate quantification.
Signaling Pathway and Experimental Workflow
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a multi-dose pharmacokinetic study of this compound.
References
Technical Support Center: Optimizing RS102895 Dosing Frequency
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing frequency of RS102895 for experimental success. The following information is presented in a question-and-answer format to directly address potential issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by blocking the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is critical for the recruitment of inflammatory monocytes to sites of inflammation. By inhibiting this signaling pathway, this compound effectively reduces the influx of these immune cells.
Q2: What is the reported half-life of this compound and how does it impact dosing?
Pharmacokinetic studies in mice have revealed that this compound has a very short half-life of approximately one hour following intraperitoneal (i.p.) administration.[3][4] Due to this rapid clearance, a single dose is often insufficient to maintain therapeutic concentrations and achieve a sustained biological effect.[3] Consequently, a multiple-dosing regimen is necessary to ensure the drug levels remain above the effective threshold.
Q3: What is a recommended starting dosing frequency for in vivo mouse studies?
Based on preclinical studies, a dosing frequency of every 6 hours has been shown to be effective in mice. This regimen was found to maintain plasma concentrations of this compound at or above 20 ng/mL, a level sufficient to inhibit monocyte migration. At a dose of 5 mg/kg administered i.p. every 6 hours, this schedule did not lead to drug accumulation or observed toxicity.
Q4: How can I determine if my dosing regimen for this compound is effective?
The efficacy of an this compound dosing regimen can be assessed through pharmacodynamic (PD) endpoints that measure the biological effect of the drug. A key PD marker is the inhibition of inflammatory monocyte (CD11b+Ly6Chi) recruitment to the target tissue or draining lymph nodes, which can be quantified by flow cytometry. The ultimate measure of efficacy will depend on the specific disease model, such as the enhancement of vaccine responses or reduction in disease-specific pathology.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect with this compound.
-
Verify Dosing Frequency: Given the short half-life of this compound, infrequent dosing is a common reason for a lack of efficacy.
-
Recommendation: Increase the dosing frequency. A schedule of every 6 hours has been validated in mice.
-
-
Confirm Drug Concentration: It is crucial to ensure that the plasma concentration of this compound is maintained above the minimal effective concentration (approximately 20 ng/mL).
-
Recommendation: Perform pharmacokinetic analysis to measure plasma drug levels at various time points, particularly trough concentrations just before the next dose.
-
-
Check Route of Administration: The method of administration can impact bioavailability.
-
Recommendation: Intraperitoneal injection is a commonly used and effective route for preclinical studies. If using other routes, such as oral gavage or in drinking water, bioavailability may differ and require optimization.
-
Issue 2: I am observing unexpected toxicity or side effects.
-
Assess for Drug Accumulation: Although not reported at a 6-hour dosing interval, more frequent administration or higher doses could potentially lead to drug accumulation.
-
Recommendation: Conduct a multi-dose pharmacokinetic study to measure trough levels over a 24-hour period to check for accumulation.
-
-
Consider Off-Target Effects: While this compound is a selective CCR2 antagonist, high concentrations could potentially lead to off-target effects.
-
Recommendation: If toxicity is observed, consider reducing the dose while maintaining the frequent dosing schedule to keep plasma levels within the therapeutic window.
-
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | ~1 hour | |
| Route of Administration | Intraperitoneal (i.p.) | |
| Effective Trough Concentration | ≥ 20 ng/mL | |
| Effective Dosing Regimen | 5 mg/kg every 6 hours |
Table 2: In Vitro Potency of this compound
| Assay | IC50 | Reference |
| CCR2 Antagonism | 360 nM |
Experimental Protocols
Protocol 1: In Vivo Dosing and Pharmacodynamic Assessment in Mice
-
Animal Model: Utilize an appropriate mouse model for your research question (e.g., vaccination model, inflammation model).
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., water for i.p. injection).
-
Dosing Regimen: Administer 5 mg/kg of this compound via intraperitoneal injection. The first dose should be given immediately prior to the experimental challenge (e.g., vaccination). Subsequent doses should be administered every 6 hours for the duration of the acute response period (e.g., 24-48 hours).
-
Tissue Collection: At selected time points (e.g., 12 and 24 hours post-challenge), euthanize the mice and collect the target tissues (e.g., draining lymph nodes).
-
Flow Cytometry Analysis: Prepare single-cell suspensions from the collected tissues. Stain the cells with fluorescently labeled antibodies against markers for inflammatory monocytes (e.g., CD11b, Ly6C) and other relevant cell populations. Analyze the cell populations using a flow cytometer.
-
Data Analysis: Quantify the number or percentage of inflammatory monocytes in the target tissue and compare between the this compound-treated group and a vehicle-treated control group. A significant reduction in monocyte recruitment in the treated group indicates effective CCR2 blockade.
Protocol 2: In Vitro Monocyte Migration Assay (Boyden Chamber)
-
Cell Preparation: Isolate primary monocytes from mouse bone marrow or peritoneal cavity.
-
Assay Setup: Use a Boyden chamber (transwell) system with a porous membrane.
-
Chemoattractant: Add a solution containing CCL2 to the lower chamber of the Boyden apparatus.
-
This compound Treatment: In the upper chamber, add the isolated monocytes that have been pre-incubated with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the chamber to allow for monocyte migration towards the CCL2 gradient.
-
Quantification: After the incubation period, fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several microscopic fields.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the inhibitory concentration (IC50).
Visualizations
Caption: this compound blocks CCL2 binding to CCR2, inhibiting monocyte recruitment.
Caption: Workflow for optimizing this compound dosing frequency.
Caption: Decision tree for troubleshooting this compound experiments.
References
Potential off-target effects of RS102895 in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the CCR2 antagonist, RS102895. The following resources are designed to help you anticipate and address potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by blocking the binding of the chemokine ligand CCL2 (also known as MCP-1), thereby inhibiting downstream signaling pathways involved in monocyte chemotaxis and inflammation.[4][5]
Q2: What are the known off-target effects of this compound?
While this compound is selective for CCR2, it has been shown to interact with other receptors, particularly at higher concentrations. The primary known off-targets are:
-
α1a-adrenergic receptor
-
α1d-adrenergic receptor
-
5-HT1a (serotonin) receptor
It is crucial to consider these potential off-target interactions when designing experiments and interpreting data.
Q3: What are the potential phenotypic consequences of these off-target effects?
Activation or inhibition of the identified off-target receptors can lead to various cellular responses that may confound experimental results.
-
α1a-adrenergic receptor: Activation can lead to various cellular responses including smooth muscle contraction, and in cardiac myocytes, it can induce hypertrophy. In some cell types, it can either promote or inhibit proliferation depending on the agonist concentration.
-
α1d-adrenergic receptor: This receptor is also involved in smooth muscle contraction and can mediate increases in protein synthesis in arterial smooth muscle cells.
-
5-HT1a receptor: Activation of this receptor is generally inhibitory, leading to neuronal hyperpolarization and a decrease in neuronal firing. It can also modulate mood and behavior.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for data integrity. Consider the following strategies:
-
Use the lowest effective concentration of this compound: Determine the minimal concentration required to achieve the desired level of CCR2 inhibition in your specific experimental system.
-
Employ structurally unrelated CCR2 antagonists: Using a different CCR2 antagonist with a distinct chemical structure can help confirm that the observed effects are due to CCR2 inhibition and not an off-target effect of this compound.
-
Utilize genetic knockout/knockdown models: If available, using cells or animals lacking CCR2 can definitively demonstrate on-target effects.
-
Perform control experiments with specific antagonists for the off-target receptors: This can help to dissect the contribution of each receptor to the observed phenotype.
Troubleshooting Guides
Problem: I'm observing an unexpected phenotype in my experiment that doesn't align with the known functions of CCR2.
This could be indicative of an off-target effect. Follow these troubleshooting steps:
-
Verify On-Target Engagement:
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50/IC50 of this compound for the observed phenotype. A significant difference between this value and the known IC50 for CCR2 may suggest an off-target effect.
-
Use a Secondary CCR2 Antagonist: Treat your experimental system with a structurally different CCR2 antagonist. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
-
Investigate Potential Off-Target Involvement:
-
Co-treatment with Off-Target Antagonists: If you suspect involvement of α1a, α1d, or 5-HT1a receptors, co-administer this compound with specific antagonists for these receptors (e.g., prazosin for α1-adrenergic receptors, WAY-100635 for 5-HT1a). If the unexpected phenotype is blocked, it confirms the involvement of that off-target receptor.
-
Cell Lines with Varying Receptor Expression: If possible, use cell lines that endogenously express different levels of the potential off-target receptors to see if the magnitude of the unexpected phenotype correlates with the expression level of a particular off-target.
-
-
Consult Pharmacological Data:
-
Review the provided quantitative data to understand the concentration at which this compound is likely to engage its off-targets.
-
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound for its primary and off-target receptors.
Table 1: this compound IC50 Values
| Target Receptor | IC50 (nM) | Reference(s) |
| Primary Target | ||
| Human CCR2 | 360 | |
| Off-Targets | ||
| Human α1a-adrenergic | 130 | |
| Human α1d-adrenergic | 320 | |
| Rat brain cortex 5-HT1a | 470 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Below are generalized methodologies for key experiments to assess on- and off-target effects.
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This assay measures the ability of this compound to displace a radiolabeled ligand from its target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (CCR2, α1a, α1d, or 5-HT1a).
-
Radiolabeled ligand specific for the target receptor (e.g., [¹²⁵I]-CCL2 for CCR2).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki (inhibitor constant) using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - Calcium Flux
This assay measures changes in intracellular calcium levels upon receptor activation, which is a common downstream event for Gq-coupled receptors like α1-adrenergic receptors.
Materials:
-
Cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist for the target receptor.
-
This compound at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist for the target receptor.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC50.
Protocol 3: Functional Assay - cAMP Measurement
This assay is used to assess the activity of Gs or Gi-coupled receptors, such as the 5-HT1a receptor (Gi-coupled).
Materials:
-
Cells expressing the receptor of interest.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Agonist for the target receptor.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
This compound at various concentrations.
-
Assay buffer.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
For Gi-coupled receptors, stimulate the cells with forskolin in the presence of the target receptor's agonist.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Analyze the data to determine the effect of this compound on the agonist-mediated change in cAMP levels and calculate the IC50.
Visualizations
Diagram 1: CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with RS102895
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistent results encountered during experiments with RS102895.
Important Note on Target Specificity
Initial clarification is crucial for successful experimentation. While sometimes associated with serotonin receptors in error, This compound is a potent and selective antagonist of the C-C Chemokine Receptor 2 (CCR2) , the receptor for the chemokine CCL2 (also known as MCP-1). It is not a 5-HT2C antagonist. Understanding this primary mechanism of action is fundamental to designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent. What are the most common causes?
Inconsistent results with this compound often stem from four key areas:
-
Compound Handling: The compound has limited solubility and a short half-life under certain conditions. Improper preparation, storage, or use of solvents can lead to precipitation or degradation.
-
Agonist (CCL2) Integrity: The ligand, CCL2, is a protein that can lose activity with improper storage, repeated freeze-thaw cycles, or prolonged incubation at 37°C.[1][2]
-
Assay System Viability: The health and consistency of the cells used (e.g., cell line passage number, confluency, serum starvation) are critical for reproducible results in functional assays like chemotaxis.[3]
-
Experimental Design: For in vivo studies, the very short pharmacokinetic half-life of this compound (approx. 1 hour) is a major factor. A single dose is often insufficient, requiring a multi-dose regimen to maintain effective plasma concentrations.[4][5]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical.
-
Solvent Choice: this compound is practically insoluble in water. Use fresh, anhydrous DMSO to prepare a high-concentration stock solution. For in vivo use, complex formulations involving DMSO, PEG300, Tween-80, and saline or corn oil are often required.
-
Storage: Store DMSO stock solutions in small aliquots at -20°C for up to one month or -80°C for up to six months. Protect from light.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause compound degradation and should be strictly avoided.
Q3: What are the known off-target effects of this compound?
While potent for CCR2, this compound can exhibit activity at other receptors, particularly at higher concentrations. This is a potential source of confounding results. Key off-targets include human α1a and α1d adrenergic receptors and the rat 5-HT1a receptor. Always run appropriate controls and use the lowest effective concentration to minimize off-target pharmacology.
Q4: I am not seeing effective inhibition in my in vivo experiment. What could be the issue?
The most likely cause is the short in vivo half-life of this compound. Pharmacokinetic studies have shown that a single intraperitoneal dose is cleared rapidly. To achieve sustained receptor blockade, a multi-dosing strategy (e.g., administration every 6 hours) is necessary to maintain plasma levels sufficient for efficacy.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary target and known off-targets.
Table 1: Primary Target Affinity
| Target | Ligand | IC50 (nM) | Notes |
|---|
| CCR2 | CCL2 (MCP-1) | 360 | Potent antagonism. No significant effect on CCR1. |
Data sourced from multiple vendor datasheets.
Table 2: Off-Target Receptor Affinity
| Target | Species | IC50 (nM) |
|---|---|---|
| α1a Adrenergic Receptor | Human | 130 |
| α1d Adrenergic Receptor | Human | 320 |
| 5-HT1a Receptor | Rat | 470 |
Data indicates potential for off-target effects, especially at concentrations exceeding the CCR2 IC50.
Signaling Pathway and Experimental Workflow Diagrams
CCL2/CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its G protein-coupled receptor, CCR2, activates multiple downstream signaling cascades, primarily through Gαi and Gαq proteins. This leads to cellular responses like chemotaxis, calcium mobilization, and cell survival. This compound acts by blocking this initial binding event.
Caption: this compound blocks CCL2 binding to CCR2, inhibiting downstream signaling.
Experimental Workflow: Chemotaxis Assay
A common functional assay to measure CCR2 activity is the chemotaxis or cell migration assay (e.g., using a Boyden chamber). Inconsistent results often arise from deviations in this workflow.
Caption: A typical workflow for a CCR2 chemotaxis assay using a Boyden chamber.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues.
| Problem / Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Compound Precipitation: this compound came out of solution during dilution or incubation. | - Ensure final DMSO concentration is low and consistent across wells (typically <0.5%).- Visually inspect plates for precipitate before and after incubation.- Prepare fresh dilutions for each experiment. |
| 2. Inconsistent Cell Seeding: Uneven number of cells added to each well. | - Ensure the cell suspension is homogenous before aliquoting.- Use calibrated pipettes and proper technique. | |
| No inhibition of CCL2-induced migration | 1. Inactive this compound: Compound was improperly stored or degraded. | - Use a fresh aliquot of this compound from -80°C storage.- Confirm the correct concentration was used. |
| 2. Inactive CCL2 Agonist: The CCL2 protein has lost its chemotactic activity. | - Use a fresh aliquot of CCL2; avoid repeated freeze-thaw cycles.- Test the activity of the CCL2 lot in a positive control experiment without any antagonist. | |
| 3. Low CCR2 Expression: The cell line used does not express sufficient levels of functional CCR2. | - Confirm CCR2 expression via flow cytometry or qPCR.- Use a cell line known to respond robustly to CCL2 (e.g., THP-1 monocytes). | |
| High background migration (in no-agonist wells) | 1. Serum in Media: Cells were not properly serum-starved, or serum was present in the assay media. | - Ensure cells are resuspended in serum-free media for the assay.- The bottom chamber should contain chemoattractant in serum-free media. |
| 2. Stressed Cells: Over-confluent or high-passage number cells can exhibit random migration. | - Use cells from a lower passage number.- Ensure cells are healthy and not overly confluent before harvesting. | |
| In vivo experiment shows no effect | 1. Insufficient Dosing Frequency: A single dose of this compound is rapidly cleared. | - Implement a multi-dosing regimen (e.g., 5 mg/kg every 6 hours) to maintain effective plasma concentrations. |
| 2. Species Difference: this compound may have different affinity for human vs. murine CCR2. | - Confirm the potency of your batch of this compound in an in vitro assay using cells expressing the relevant species' receptor before starting a large in vivo study. |
Troubleshooting Logic Diagram
This decision tree can help guide your troubleshooting process systematically.
References
- 1. Glycosylation enhances functional stability of the chemotactic cytokine CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of storage conditions on the stability of recombinant human MCP-1/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel interaction between CX3CR1 and CCR2 signalling in monocytes constitutes an underlying mechanism for persistent vincristine-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RS102895 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the use of RS102895 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by binding to CCR2 and inhibiting the downstream signaling pathways activated by its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[3] This inhibition effectively blocks the migration of CCR2-expressing cells, such as inflammatory monocytes, to sites of inflammation.[4]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for CCR2 over other chemokine receptors, such as CCR1. However, it has been shown to have some off-target activity, with inhibitory effects on human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5HT1a receptor.
Q3: What is the recommended administration route for in vivo studies?
A3: Based on published preclinical studies, the most common route of administration for this compound is intraperitoneal (i.p.) injection. Oral administration formulations have also been described.
Troubleshooting Guides
Issue 1: Lack of Efficacy in an In Vivo Model
Q: I am not observing the expected biological effect of this compound in my in vivo experiment. What could be the reason?
A: The most likely reason for a lack of efficacy with this compound is its short in vivo half-life, which is approximately one hour in mice. A single dose is often insufficient to maintain a therapeutic plasma concentration.
Troubleshooting Steps:
-
Implement a Multi-Dose Regimen: To maintain effective plasma concentrations, a multi-dose schedule is crucial. A dosing frequency of every 6 hours has been shown to be effective in mice.
-
Verify Target Plasma Concentration: The target trough plasma concentration for effective inhibition of monocyte migration is at least 20 ng/mL. Consider conducting a pilot pharmacokinetic study to ensure your dosing regimen achieves this level in your specific animal model.
-
Check Vehicle Formulation: Ensure that this compound is fully dissolved in the vehicle and has not precipitated. Poor solubility can lead to inconsistent dosing and reduced bioavailability.
Issue 2: Compound Precipitation in Vehicle
Q: My this compound is precipitating out of the vehicle solution. How can I resolve this?
A: this compound is a poorly water-soluble compound, and precipitation can be a common issue.
Troubleshooting Steps:
-
Use Recommended Vehicle Formulations: Several vehicle formulations have been successfully used for in vivo studies. Refer to the "Vehicle Formulations for In Vivo Administration" table below for tested options.
-
Employ Mechanical Assistance: Gentle heating and sonication can aid in the dissolution of this compound.
-
Prepare Fresh Formulations: It is recommended to prepare the dosing solution fresh on the day of use to minimize the risk of precipitation over time.
-
Sequential Addition of Solvents: When preparing multi-component vehicles, add and thoroughly mix each solvent one by one to ensure proper dissolution.
Experimental Protocols
Protocol: In Vivo Monocyte Migration Inhibition Study in Mice
This protocol is based on methodologies described in published studies.
-
Animal Model: C57BL/6 mice are a commonly used strain for immunological studies.
-
Vehicle Preparation:
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, a solution of 10% DMSO in corn oil can be used.
-
Warm and sonicate the mixture as needed to fully dissolve the this compound.
-
-
Dosing Regimen:
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
-
Due to the short half-life, repeat the administration every 6 hours to maintain effective plasma concentrations.
-
-
Induction of Monocyte Migration:
-
An inflammatory stimulus, such as a vaccine adjuvant, can be administered to a specific site (e.g., footpad) to induce localized inflammation and monocyte recruitment.
-
-
Sample Collection and Analysis:
-
At desired time points (e.g., 12 or 24 hours after the initial stimulus), euthanize the mice and collect the draining lymph nodes.
-
Prepare single-cell suspensions from the lymph nodes.
-
Use flow cytometry to quantify the population of inflammatory monocytes (e.g., CD11b+ Ly6C hi).
-
-
Endpoint Evaluation:
-
Compare the number of inflammatory monocytes in the draining lymph nodes of this compound-treated animals to vehicle-treated controls. A significant reduction in the this compound group indicates successful inhibition of monocyte migration.
-
Technical Data
Table 1: In Vitro Potency of this compound
| Target | IC50 |
| Human CCR2 | 360 nM |
| Human α1a adrenergic receptor | 130 nM |
| Human α1d adrenergic receptor | 320 nM |
| Rat brain cortex 5HT1a receptor | 470 nM |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (i.p.) | |
| Half-life (t1/2) | ~1 hour | |
| Effective Trough Plasma Concentration | >20 ng/mL |
Table 3: Recommended Vehicle Formulations for In Vivo Administration
| Composition | Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare fresh. Heat and/or sonication may be used to aid dissolution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Prepare fresh. |
Visualizations
Caption: Mechanism of this compound action on the CCL2/CCR2 signaling pathway.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Minimizing RS102895 Toxicity in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of the CCR2 antagonist RS102895 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby inhibiting the downstream signaling pathways that mediate monocyte and macrophage recruitment and activation.[3][4]
Q2: We are observing significant cell death in our cultures after treatment with this compound. What are the initial troubleshooting steps?
When encountering unexpected cytotoxicity, a systematic approach is crucial. Begin by verifying the fundamental aspects of your experimental setup.
-
Confirm Concentration and Solvent Toxicity: Double-check the final concentration of this compound and the solvent (typically DMSO) in the culture medium. It is essential to run a vehicle control with the same final concentration of DMSO to rule out solvent-induced toxicity. For most cell lines, the final DMSO concentration should be kept below 0.5%.
-
Assess Cell Health: Ensure your cells are healthy and have high viability before initiating treatment. Factors like passage number and confluency can affect cellular susceptibility to chemical compounds.
-
Perform a Dose-Response Curve: To determine the half-maximal cytotoxic concentration (CC50), it is critical to perform a dose-response experiment. This will help you identify a concentration range that is effective for your experimental goals while minimizing overt toxicity.
Q3: Could the observed toxicity be due to off-target effects of this compound?
Yes, off-target effects are a potential source of toxicity for any small molecule inhibitor. This compound has been shown to inhibit other receptors, albeit at different concentrations than its primary target, CCR2.
-
Known Off-Targets: this compound also inhibits human α1a and α1d adrenergic receptors, and the rat brain cortex 5-HT1a receptor. If your cell type expresses these receptors, off-target signaling could contribute to the observed toxicity.
-
Consider Cell Type: The expression profile of these off-target receptors will vary between different cell types. Researching the expression of these receptors in your specific cell model can provide valuable insights.
Q4: Are there general strategies to reduce the toxicity of this compound in my cell culture experiments?
Several general strategies can be employed to mitigate the toxicity of small molecule inhibitors:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired biological effect.
-
Serum Concentration: In some instances, the presence of serum in the culture medium can reduce the free concentration of a compound, thereby mitigating its toxicity. If you are working in serum-free conditions, this could be a contributing factor.
-
Cell Density: Ensure you are using an optimal cell density. Both sparse and overly confluent cultures can be more susceptible to stress and toxic insults.
-
Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended.
Troubleshooting Guide
| Problem Observed | Potential Cause | Suggested Solution |
| Significant cell death at expected effective concentrations. | Solvent Toxicity | Run a vehicle control with the same final DMSO concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| High Compound Concentration | Perform a dose-response experiment to determine the CC50. Start with a broad range of concentrations to identify a non-toxic working concentration. | |
| Cell Line Sensitivity | Test this compound on a different, more robust cell line to determine if the toxicity is cell-type specific. | |
| Off-Target Effects | Research the expression of known off-target receptors (α1a, α1d adrenergic, 5-HT1a) in your cell line. If expressed, consider using a more selective CCR2 antagonist if available. | |
| Inconsistent results between experiments. | Compound Degradation | Prepare fresh stock solutions and working dilutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments. | |
| Compound Precipitation | Visually inspect stock and working solutions for any precipitate. If precipitation occurs in the media, the compound may be coming out of solution. | |
| No observable effect of this compound. | Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal effective concentration (e.g., IC50 for CCR2 inhibition). |
| Poor Cell Permeability | While this compound is a small molecule, cell permeability can vary. Ensure adequate incubation time for the compound to reach its intracellular target. | |
| Low CCR2 Expression | Confirm that your cell line expresses CCR2 at a sufficient level for the desired biological readout. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound for its primary target and off-targets.
Table 1: this compound Inhibitory Concentrations (IC50)
| Target | Species | IC50 | Reference(s) |
| CCR2 | Human | 360 nM | |
| α1a Adrenergic Receptor | Human | 130 nM | |
| α1d Adrenergic Receptor | Human | 320 nM | |
| 5-HT1a Receptor | Rat (brain cortex) | 470 nM |
Table 2: Experimentally Used Concentrations of this compound
| Cell Type/System | Concentration | Observed Effect | Reference(s) |
| High Glucose-stimulated Mesangial Cells | 1 µM and 10 µM | Blocked fibronectin and type IV collagen expression. | |
| MCP-1-treated Mesangial Cells | 10 µM | Abrogated increased TGF-β1 levels. | |
| Thioglycollate-elicited Mouse Monocytes | 20 ng/mL (~50 nM) | Significantly inhibited monocyte migration in vitro. | |
| THP-1 cells | 1.7 µM | IC50 for preventing chemotaxis. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol outlines a general method for determining the CC50 of this compound in a specific cell line using a colorimetric cell viability assay (e.g., MTT, XTT, or WST-1).
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, WST-1)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a vehicle control series with the same final concentrations of DMSO as the compound dilutions.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the medium containing the different this compound concentrations and vehicle controls to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the untreated control (100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value.
-
Protocol 2: In Vitro Chemotaxis Assay
This protocol provides a general method to assess the inhibitory effect of this compound on monocyte chemotaxis.
Materials:
-
Monocytic cell line (e.g., THP-1) or primary monocytes
-
Chemotaxis chamber (e.g., Boyden chamber) with a suitable pore size membrane
-
Chemoattractant (e.g., recombinant human CCL2/MCP-1)
-
This compound
-
Assay buffer (e.g., serum-free RPMI with 0.5% BSA)
-
Cell staining dye (e.g., Calcein-AM)
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the monocytic cells in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes at 37°C).
-
-
Chemotaxis Setup:
-
Add the chemoattractant (CCL2) to the lower wells of the chemotaxis chamber.
-
Add assay buffer alone to some lower wells as a negative control.
-
Place the membrane over the lower wells.
-
Add the pre-incubated cells to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 1-3 hours).
-
Quantification of Migration:
-
Carefully remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary and potential off-target signaling pathways of this compound.
Caption: The CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target signaling pathways inhibited by this compound.
Experimental Workflow
Caption: A logical workflow for assessing and minimizing this compound toxicity.
References
Technical Support Center: Measuring RS102895 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to measuring the in vivo efficacy of RS102895, a potent CCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, this compound can modulate inflammatory responses.
Q2: What is the in vitro potency of this compound?
A2: this compound is a potent CCR2 antagonist with a reported IC50 of 360 nM.[1][2] It shows no significant effect on the related chemokine receptor CCR1.[1]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to inhibit human α1a and α1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively. Researchers should consider these off-target activities when interpreting experimental results.
Q4: Why does plasma CCL2 levels increase after administration of a CCR2 antagonist like this compound?
A4: The administration of CCR2 antagonists often leads to a significant increase in plasma CCL2 levels. This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2 from the circulation. This phenomenon is an important consideration for interpreting in vivo pharmacodynamics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in a Single-Dose Study | This compound has a short in vivo half-life of approximately 1 hour in mice. A single dose may not be sufficient to maintain therapeutic concentrations. | Implement a multi-dose regimen. For mice, administration of 5 mg/kg every 6 hours has been shown to maintain plasma levels above the target of 20 ng/mL, effectively blocking monocyte migration. |
| Variability in Animal Response | Species differences in CCR2 can affect antagonist affinity. The potency of some CCR2 antagonists is lower for the murine receptor compared to the human receptor. | Ensure the selected animal model is appropriate and that this compound has demonstrated activity against the CCR2 of that species. Consider using humanized CCR2 mouse models for more translatable results. |
| Unexpected Phenotypes or Off-Target Effects | This compound is known to interact with adrenergic and serotonin receptors. These off-target activities could contribute to the observed phenotype. | Include appropriate controls to assess the contribution of off-target effects. For example, use antagonists for the specific off-target receptors in separate experimental arms. |
| Difficulty Dissolving this compound for In Vivo Administration | This compound is a solid that may be difficult to dissolve in aqueous solutions for injection. | A recommended vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare the working solution fresh on the day of use. |
| Lack of Effect on a Specific Disease Model | The CCL2/CCR2 axis may not be the primary driver of pathology in the chosen model, or there may be redundant chemokine pathways involved. | Thoroughly validate the role of CCR2 in the disease model through literature review or preliminary studies with CCR2 knockout animals. Consider investigating the involvement of other chemokine receptors. |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Vaccine-Induced Inflammation
This protocol is adapted from a study that optimized the dosing of this compound to enhance vaccine immunity by blocking monocyte recruitment.
1. Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-12 weeks
2. Materials:
-
This compound
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Vaccine antigen (e.g., influenza HA1)
-
Adjuvant (if required)
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-Ly6G)
3. Dosing and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the vehicle to a final concentration for a 5 mg/kg dose in a 100 µL injection volume.
-
Administer 5 mg/kg of this compound via intraperitoneal (i.p.) injection.
-
The first dose should be given immediately prior to immunization.
-
Subsequent doses should be administered every 6 hours for a total of 4-5 treatments.
4. Immunization:
-
Immunize mice in the rear footpad with the chosen antigen and adjuvant.
5. Efficacy Readouts:
-
Pharmacokinetic Analysis:
-
At various time points after the final dose (e.g., 1, 2, 4, 6, 9, 12, 24 hours), collect blood via cardiac puncture into heparinized syringes.
-
Prepare plasma by centrifugation.
-
Quantify this compound plasma concentrations using LC-MS/MS to ensure levels are maintained above 20 ng/mL.
-
-
Pharmacodynamic Analysis (Monocyte Recruitment):
-
Euthanize mice 12 or 24 hours after immunization.
-
Harvest the vaccine-draining lymph nodes (popliteal).
-
Prepare single-cell suspensions.
-
Stain cells with fluorescently labeled antibodies for flow cytometric analysis.
-
Quantify the number of inflammatory monocytes (e.g., CD45+CD11b+Ly6Chi) and neutrophils (e.g., CD45+CD11b+Ly6G+).
-
-
Immunogenicity Assessment:
-
At a later time point (e.g., 12 days post-boost immunization), collect serum to measure antigen-specific antibody titers by ELISA.
-
Isolate splenocytes to measure antigen-specific T cell responses (e.g., by ELISpot or intracellular cytokine staining).
-
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (5 mg/kg, q6h) | Reference |
| Peak Plasma Concentration (ng/mL) | N/A | >20 | |
| Trough Plasma Concentration (ng/mL) | N/A | Maintained >20 | |
| Inflammatory Monocyte Infiltration (cells/lymph node) | Baseline | Significantly Reduced | |
| Neutrophil Infiltration (cells/lymph node) | Baseline | No Significant Change | |
| Antigen-Specific Antibody Titer | Baseline | Markedly Enhanced |
Visualizations
Caption: this compound competitively antagonizes the CCR2 receptor.
Caption: A generalized workflow for in vivo studies of this compound.
Caption: A decision tree for troubleshooting in vivo this compound experiments.
References
Technical Support Center: Interpreting Unexpected Results with RS102895
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the CCR2 antagonist, RS102895.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). It functions by binding to CCR2 and inhibiting the downstream signaling pathways activated by its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This inhibition blocks the migration and recruitment of CCR2-expressing cells, primarily monocytes and macrophages, to sites of inflammation.
Q2: What are the known off-target activities of this compound?
While this compound is selective for CCR2, it also exhibits antagonist activity at other receptors, particularly at higher concentrations. The known off-target activities are summarized in the table below. It is crucial to consider these off-target effects when designing experiments and interpreting results.
| Target | Species | Action | IC50 (nM) |
| CCR2 | Human | Antagonist | 360 |
| α1a-adrenergic receptor | Human | Antagonist | 130 |
| α1d-adrenergic receptor | Human | Antagonist | 320 |
| 5-HT1a receptor | Rat | Antagonist | 470 |
Data compiled from publicly available pharmacological data.
Troubleshooting Guide for Unexpected Results
This section addresses specific unexpected results that may arise during your experiments with this compound and provides guidance on how to interpret and troubleshoot them.
Issue 1: Unexpected Cardiovascular Effects (e.g., hypotension, changes in heart rate)
Question: I administered this compound to my animal model and observed a sudden drop in blood pressure. Is this an expected on-target effect of CCR2 inhibition?
Answer: While CCR2 signaling can play a role in cardiovascular diseases, a rapid and pronounced hypotensive effect is more likely attributable to the off-target antagonism of α1-adrenergic receptors by this compound.[1][2] α1-adrenergic receptors are critical for maintaining vascular tone, and their blockade leads to vasodilation and a subsequent decrease in blood pressure.[3]
Troubleshooting and Experimental Controls:
-
Dose-Response Analysis: Perform a dose-response study to determine if the cardiovascular effects are dose-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use of a More Selective CCR2 Antagonist: If available, compare the effects of this compound with a more selective CCR2 antagonist that has no or significantly lower affinity for α1-adrenergic receptors.
-
Pharmacological Controls:
-
α1-adrenergic agonist: Pre-treat the animals with an α1-adrenergic agonist (e.g., phenylephrine) to see if it can rescue the hypotensive effect of this compound.
-
α1-adrenergic antagonist: Use a well-characterized, selective α1-adrenergic antagonist (e.g., prazosin) as a positive control to mimic the expected cardiovascular effects.[1]
-
-
CCR2 Knockout/Knockdown Models: If feasible, use CCR2 knockout or knockdown animals to confirm that the observed cardiovascular phenotype is independent of CCR2.[4]
Signaling Pathway: α1-Adrenergic Receptor Blockade
References
- 1. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Showdown: A Comparative Analysis of CCR2 Antagonists RS102895 and INCB3344
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the CCR2 antagonists RS102895 and INCB3344. This report synthesizes available experimental data to illuminate their respective pharmacological profiles and therapeutic potential in preclinical models.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal players in the inflammatory cascade, orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] This signaling axis is a key therapeutic target for a multitude of chronic inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, diabetic nephropathy, and atherosclerosis.[1][2] This guide focuses on two small molecule CCR2 antagonists, this compound and INCB3344, summarizing their in vivo performance based on published preclinical studies.
Mechanism of Action: Targeting the CCL2/CCR2 Axis
Both this compound and INCB3344 are competitive antagonists of the CCR2 receptor. By binding to CCR2, they prevent the interaction of CCL2 and other cognate ligands, thereby inhibiting downstream signaling pathways crucial for monocyte and macrophage recruitment. This blockade of inflammatory cell infiltration forms the basis of their therapeutic effect in various disease models.
The binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a cascade of intracellular events, including the activation of pathways such as JAK/STAT, PI3K/Akt, and MAPK. These pathways ultimately regulate gene expression related to cell survival, proliferation, cytokine production, and migration. Both this compound and INCB3344 aim to disrupt these processes at an early stage.
In Vitro Potency
Before delving into in vivo data, it is pertinent to consider the in vitro potency of these compounds, which often correlates with their in vivo efficacy.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Human CCR2 | Binding | 360 nM | [3] |
| INCB3344 | Human CCR2 | Binding | 5.1 nM | [4] |
| Murine CCR2 | Binding | 9.5 nM | ||
| Human CCR2 | Chemotaxis | 3.8 nM | ||
| Murine CCR2 | Chemotaxis | 7.8 nM |
INCB3344 demonstrates significantly higher potency in in vitro binding and chemotaxis assays for both human and murine CCR2 compared to this compound.
In Vivo Pharmacokinetics: A Comparative Overview
The pharmacokinetic properties of a drug are critical determinants of its in vivo efficacy and dosing regimen.
| Parameter | This compound | INCB3344 |
| Species | Mouse | Mouse |
| Route of Administration | Intraperitoneal (i.p.) | Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.) |
| Half-life (t1/2) | ~1 hour | ~1 hour (i.v.), ~12 hours (i.p., 30 mg/kg) |
| Oral Bioavailability | Not reported | 47% |
| Key Observation | Short half-life necessitates frequent dosing (e.g., every 6 hours) to maintain therapeutic plasma concentrations. | Good oral bioavailability and longer half-life with i.p. administration suggest the potential for less frequent dosing. |
In Vivo Efficacy: A Summary of Preclinical Findings
Macrophage and Monocyte Inhibition
A primary measure of in vivo efficacy for a CCR2 antagonist is its ability to inhibit the recruitment of monocytes and macrophages to inflammatory sites.
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | Vaccine Draining Lymph Nodes (Mouse) | 5 mg/kg i.p., every 6 hours | Maintained plasma levels >20 ng/ml, effectively blocking monocyte migration. | |
| INCB3344 | Thioglycollate-induced Peritonitis (Mouse) | 30, 60, 100 mg/kg p.o., twice daily | Dose-dependent inhibition of monocyte influx by 36%, 55%, and 73%, respectively. |
INCB3344 has demonstrated a clear dose-dependent inhibition of macrophage influx in a classic model of sterile inflammation. This compound, due to its short half-life, requires a multi-dose regimen to effectively block monocyte migration.
Efficacy in Disease Models
| Disease Model | Compound | Species | Dosing Regimen | Key Outcomes | Reference |
| Diabetic Nephropathy | INCB3344 | Mouse (db/db) | 8 weeks | Decreased albuminuria and serum creatinine; reduced macrophage infiltration and TLR9 expression in the kidney. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | INCB3344 | Mouse | Therapeutic dosing | Significantly reduced disease severity. | |
| Inflammatory Arthritis | INCB3344 | Rat | Therapeutic dosing | Significantly reduced disease severity. | |
| Renovascular Hypertension | This compound | Mouse | 10 mg/kg/day in drinking water | Reduced renal leukocyte infiltration and ameliorated renal damage and hypertension. | |
| Experimental Autoimmune Neuritis | This compound | Mouse | 20 mg/kg daily for 5 days | Attenuated peripheral nerve demyelinating neuritis. |
Both compounds have shown efficacy in various in vivo models of inflammatory and autoimmune diseases. INCB3344 has been characterized in models of diabetic nephropathy, EAE, and arthritis, while this compound has shown positive results in models of hypertension and neuritis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo models used to evaluate CCR2 antagonists.
Thioglycollate-Induced Peritonitis
This model is commonly used to assess the in vivo effect of compounds on leukocyte recruitment.
-
Preparation of Thioglycollate: A 3% or 4% sterile thioglycollate solution is prepared in double-distilled water and autoclaved. The solution is aged at room temperature for several weeks until it turns brown, which is critical for its inflammatory-inducing properties.
-
Induction of Peritonitis: Mice (e.g., BALB/c or C57BL/6) receive an intraperitoneal (i.p.) injection of 1-3 ml of the aged thioglycollate solution.
-
Compound Administration: The CCR2 antagonist (e.g., INCB3344) or vehicle is administered orally or via another route at specified doses and time points before or after thioglycollate injection.
-
Peritoneal Lavage: At a predetermined time point (e.g., 24-72 hours post-injection), mice are euthanized, and the peritoneal cavity is washed with sterile, cold PBS or Hanks' balanced salt solution to collect the infiltrated leukocytes.
-
Cell Analysis: The collected cells are counted, and differential cell counts (macrophages, neutrophils, etc.) are determined using flow cytometry with specific cell surface markers (e.g., F4/80 for macrophages, Gr-1 for neutrophils).
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Immunization: DBA/1 or B10.RIII mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., chicken or bovine) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Compound Administration: The CCR2 antagonist or vehicle is administered daily or on a specified schedule, starting before or after the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for erythema, swelling, and joint rigidity. Paw thickness can also be measured using a caliper.
-
Histological Analysis: At the end of the study, paws are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis.
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in CFA. Two injections of pertussis toxin are also administered intraperitoneally.
-
Compound Administration: The CCR2 antagonist or vehicle is administered according to a predefined schedule, often starting at the time of immunization or at the onset of clinical symptoms.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale typically ranging from 0 (no signs) to 5 (moribund or dead), based on the severity of paralysis.
-
Histopathology and Immunohistochemistry: At the study endpoint, the brain and spinal cord are collected for histological analysis to assess immune cell infiltration and demyelination.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
References
- 1. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schematic diagram of the CCL2/CCR2 axis activating Hh signaling [pfocr.wikipathways.org]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
A Comparative Analysis of RS102895 and BMS-813160 in Chemokine Receptor Antagonism
In the landscape of therapeutic agents targeting chemokine receptors, RS102895 and BMS-813160 have emerged as significant molecules of interest for researchers in immunology, oncology, and inflammatory diseases. This guide provides a detailed comparison of their efficacy, mechanism of action, and pharmacological profiles, supported by experimental data to aid researchers in their drug development endeavors.
Overview of Compound Activity
This compound is characterized as a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] In contrast, BMS-813160 is a potent dual antagonist, targeting both CCR2 and CCR5.[3][4] This fundamental difference in their targets dictates their potential therapeutic applications and biological effects.
In Vitro Efficacy and Potency
The inhibitory activities of this compound and BMS-813160 have been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CCR2 | Radioligand Binding | 360[1] |
| CCR1 | Radioligand Binding | >10,000 | |
| MCP-1 Stimulated Calcium Influx | Functional Assay | 32 | |
| MCP-3 Stimulated Calcium Influx | Functional Assay | 130 | |
| BMS-813160 | CCR2 | Radioligand Binding | 6.2 |
| CCR5 | Radioligand Binding | 3.6 | |
| CCR1 | Radioligand Binding | >25,000 | |
| CCR4 | Radioligand Binding | >40,000 | |
| CXCR2 | Radioligand Binding | >40,000 | |
| CCR2 | Chemotaxis (CTX) | 0.8 | |
| CCR5 | Chemotaxis (CTX) | 1.1 | |
| CCR2 | CD11b Expression | 4.8 | |
| CCR5 | CD11b Expression | 5.7 |
Table 1: Comparative in vitro potency of this compound and BMS-813160.
BMS-813160 demonstrates significantly higher potency in CCR2 binding assays compared to this compound. Furthermore, its dual antagonism for both CCR2 and CCR5 at nanomolar concentrations highlights its distinct pharmacological profile. This compound, while less potent in binding, effectively inhibits downstream signaling, as evidenced by the low nanomolar IC50 values in calcium influx assays. It is also noted to have off-target effects on human α1a and α1d receptors, as well as the rat brain cortex 5-HT1a receptor, with IC50 values of 130 nM, 320 nM, and 470 nM, respectively.
Signaling Pathways and Mechanism of Action
Both CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding their respective chemokine ligands (e.g., CCL2 for CCR2, CCL5 for CCR5), initiate a cascade of intracellular signaling events. This primarily involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. The βγ subunits activate phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways collectively contribute to cellular responses such as chemotaxis, inflammation, and cell migration.
This compound and BMS-813160 act as antagonists, binding to these receptors and preventing the conformational changes necessary for G protein activation, thereby inhibiting the downstream signaling cascade.
Figure 1: Simplified signaling pathway of CCR2 and CCR5, indicating the inhibitory action of this compound and BMS-813160.
In Vivo Studies and Pharmacokinetics
This compound
In vivo studies in mouse models have demonstrated the biological activity of this compound. However, pharmacokinetic analyses revealed a short half-life of approximately one hour. This necessitates a multi-dose regimen to maintain plasma concentrations sufficient to block monocyte migration effectively. For instance, administration every six hours was found to sustain plasma levels at or above 20 ng/ml, which was effective in a mouse vaccination model.
BMS-813160
BMS-813160 exhibits favorable pharmacokinetic properties, including good oral bioavailability and low clearance in dogs and cynomolgus monkeys. In a mouse model of thioglycollate-induced peritonitis, oral administration of BMS-813160 at doses of 10, 50, and 160 mg/kg (administered twice daily) resulted in a dose-dependent reduction of inflammatory monocyte and macrophage infiltration. This compound has progressed to Phase 2 clinical trials for various types of cancer, including pancreatic, non-small cell lung, and hepatocellular carcinoma.
Experimental Protocols
Radioligand Binding Assay (Generic Protocol)
-
Cell Preparation: Membranes from cells expressing the target receptor (e.g., CCR2 or CCR5) are prepared.
-
Reaction Mixture: The cell membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-CCL2 for CCR2) and varying concentrations of the test compound (this compound or BMS-813160).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Figure 2: General workflow for a radioligand binding assay to determine compound potency.
Chemotaxis Assay (for BMS-813160)
-
Cell Preparation: Human peripheral T cells (for CCR5) or THP-1 cells (for CCR2) are used.
-
Assay Setup: A multi-well chemotaxis chamber with a porous membrane is used. The lower chamber contains the chemokine ligand (e.g., MIP-1β for CCR5 or CCL2 for CCR2) and varying concentrations of BMS-813160.
-
Cell Migration: The cells are placed in the upper chamber and allowed to migrate through the membrane towards the chemokine gradient in the lower chamber.
-
Quantification: After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
Data Analysis: The IC50 value is determined as the concentration of BMS-813160 that causes a 50% reduction in cell migration.
Thioglycollate-Induced Peritonitis Model (for BMS-813160)
-
Animal Model: Human-CCR2 knock-in mice are used.
-
Dosing: BMS-813160 is administered orally twice a day for two days at varying doses (e.g., 10, 50, and 160 mg/kg).
-
Induction of Peritonitis: One hour after the first dose, thioglycollate is administered intraperitoneally to induce inflammation.
-
Cell Collection: After 48 hours, peritoneal lavage is performed to collect inflammatory cells.
-
Analysis: The collected cells are analyzed by flow cytometry to quantify the number of inflammatory monocytes and macrophages.
-
Efficacy Assessment: The reduction in the infiltration of these immune cells in treated mice compared to vehicle-treated controls is determined.
Conclusion
This compound and BMS-813160 are valuable research tools for investigating the roles of CCR2 and CCR5 in health and disease. This compound serves as a selective CCR2 antagonist, though its short in vivo half-life requires consideration in experimental design. BMS-813160 is a highly potent dual CCR2/CCR5 antagonist with a more favorable pharmacokinetic profile, which has led to its advancement into clinical trials. The choice between these two compounds will depend on the specific research question, with this compound being suitable for studies requiring selective CCR2 blockade and BMS-813160 for applications where the dual inhibition of both CCR2 and CCR5 is desired. This guide provides the foundational data and methodologies to inform such decisions in the pursuit of novel therapeutic strategies.
References
A Comparative Guide to the Selectivity of RS102895 and Other CCR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) inhibitor RS102895 with other notable CCR2 antagonists. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate tool for their specific needs. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal assays, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction to CCR2 Inhibition
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer metastasis. Consequently, the development of CCR2 antagonists is a significant area of therapeutic research. This guide focuses on the selectivity profile of this compound in comparison to other well-characterized CCR2 inhibitors.
Selectivity and Potency of CCR2 Inhibitors
The therapeutic efficacy and safety of a CCR2 inhibitor are critically dependent on its selectivity for CCR2 over other chemokine receptors and unrelated G protein-coupled receptors (GPCRs). The following tables summarize the in vitro potency and selectivity of this compound and other representative CCR2 inhibitors based on reported half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values.
Table 1: Potency of CCR2 Inhibitors against Human CCR2
| Compound | Type | IC50 / Ki (nM) for human CCR2 |
| This compound | Small Molecule | 360[1][2][3] |
| INCB3344 | Small Molecule | 5.1[4][5] |
| PF-4136309 (INCB8761) | Small Molecule | 5.2 |
| CCX872-B | Small Molecule | Data not available in a comparable format |
| MLN1202 (Plozalizumab) | Monoclonal Antibody | High specificity, quantitative data not available in IC50 format |
Table 2: Selectivity Profile of CCR2 Inhibitors
| Compound | Target | IC50 / Ki (nM) or Fold Selectivity |
| This compound | CCR1 | No effect |
| α1a adrenergic receptor | 130 | |
| α1d adrenergic receptor | 320 | |
| 5-HT1a receptor | 470 | |
| INCB3344 | Other Chemokine Receptors (including CCR1, CCR5) | >100-fold selective for CCR2 |
| Panel of >50 GPCRs, ion channels, transporters | >1 µM | |
| PF-4136309 (INCB8761) | hERG | 20,000 |
| Cytochrome P450 (CYP) isozymes | >30,000 | |
| CCX872-B | CCR2 | Selective inhibitor |
| MLN1202 (Plozalizumab) | CCR2 | High specificity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to determine the potency and selectivity of CCR2 inhibitors.
Radioligand Binding Assay
This assay is a fundamental method for determining the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of a test compound to CCR2 by its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CCR2
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Radioligand (e.g., [125I]-CCL2)
-
Test compounds (e.g., this compound, INCB3344)
-
Scintillation fluid
-
Glass fiber filters
-
96-well filter plates
-
Harvester and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CCR2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., [125I]-CCL2) to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled CCR2 ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by ligand binding to a Gq-coupled receptor like CCR2.
Objective: To determine the functional potency (IC50) of a test compound in blocking CCL2-induced calcium influx in CCR2-expressing cells.
Materials:
-
THP-1 cells (a human monocytic cell line endogenously expressing CCR2) or other CCR2-expressing cell lines.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Pluronic F-127.
-
CCL2 (human recombinant).
-
Test compounds (e.g., this compound, PF-4136309).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture THP-1 cells to the appropriate density.
-
Wash the cells and resuspend them in assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for a specified time at 37°C (e.g., 30-60 minutes).
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
-
Assay:
-
Dispense the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence using the plate reader.
-
Add a fixed concentration of the agonist CCL2 to stimulate calcium influx.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the CCL2-induced calcium response against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
CCR2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated upon the binding of CCL2 to CCR2.
Caption: Simplified CCR2 signaling pathway leading to cellular responses.
Experimental Workflow for Selectivity Profiling
The diagram below outlines a typical workflow for assessing the selectivity of a CCR2 inhibitor.
References
- 1. Anti-CCR2 (MLN1202 (Plozalizumab (Ab04182-10.0) | Szabo-Scandic [szabo-scandic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Anti-Human CCR2 Recombinant Antibody (MLN1202) - Creative Biolabs [creativebiolabs.net]
- 5. medchemexpress.com [medchemexpress.com]
Validating RS102895 Specificity for CCR2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a pharmacological tool's specificity is paramount. This guide provides a comprehensive comparison of the C-C chemokine receptor 2 (CCR2) antagonist, RS102895, with other commonly used alternatives. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate informed decisions in the selection of CCR2 inhibitors for preclinical research.
Introduction to CCR2 and the Role of Antagonists
C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and autoimmune diseases, as well as in cancer progression. Consequently, the development of specific CCR2 antagonists is a significant area of interest for therapeutic intervention. This compound is a small molecule antagonist of CCR2 that has been utilized in numerous preclinical studies to probe the function of the CCR2/CCL2 axis. This guide will objectively assess its specificity and performance in comparison to other commercially available CCR2 antagonists.
Comparative Analysis of CCR2 Antagonist Specificity
The specificity of an antagonist is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. The following table summarizes the binding affinities (IC50 values) of this compound and several alternative CCR2 antagonists for their primary target, CCR2, as well as for other closely related and unrelated receptors.
| Antagonist | Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Reference(s) |
| This compound | Human CCR2 | 360 | Human CCR1 | >100,000 | [1] |
| Human α1a adrenergic receptor | 130 | [1] | |||
| Human α1d adrenergic receptor | 320 | [1] | |||
| Rat 5-HT1a receptor | 470 | [1] | |||
| RS504393 | Human CCR2 | 89 - 98 | Human CCR1 | >100,000 | |
| Human α1a adrenergic receptor | 72 | ||||
| INCB3344 | Human CCR2 | 5.1 | >50 other GPCRs, ion channels, transporters | >1,000 | |
| Murine CCR2 | 9.5 | Murine CCR1, Murine CCR5 | >1,000 | ||
| CCX140-B | Human CCR2 | ~5-10 (chemotaxis) | Other chemokine receptors | No significant inhibition | |
| Cenicriviroc | Human CCR2 | <10 | Human CCR5 | <10 | |
| Human CCR1 | No inhibition |
Data Interpretation:
-
This compound demonstrates moderate potency for human CCR2 with an IC50 of 360 nM. While it shows high selectivity against the closely related CCR1 receptor, it exhibits off-target activity in the sub-micromolar range for adrenergic and serotonergic receptors. This suggests that at higher concentrations, off-target effects of this compound should be considered in experimental design and data interpretation.
-
RS504393 offers higher potency for CCR2 (IC50 ~89-98 nM) and excellent selectivity over CCR1. However, it also displays significant affinity for the α1a adrenergic receptor.
-
INCB3344 stands out for its high potency for both human and murine CCR2 (IC50s of 5.1 nM and 9.5 nM, respectively) and remarkable selectivity, showing over 100-fold greater affinity for CCR2 compared to a large panel of other receptors. This makes it a valuable tool for studies requiring high specificity and for translational research involving rodent models.
-
CCX140-B is a potent CCR2 antagonist with demonstrated efficacy in clinical trials for diabetic nephropathy. It effectively inhibits monocyte chemotaxis in the low nanomolar range and shows a favorable selectivity profile.
-
Cenicriviroc is a dual antagonist of CCR2 and CCR5, both of which are involved in inflammatory cell recruitment. Its dual activity can be advantageous in disease models where both receptors play a role, but it is not a specific tool for dissecting the exclusive role of CCR2.
Experimental Protocols for Validating CCR2 Antagonism
To validate the efficacy of a CCR2 antagonist, two key in vitro assays are commonly employed: the chemotaxis assay and the calcium influx assay. These assays directly measure the functional consequences of CCR2 inhibition.
Chemotaxis Assay
The chemotaxis assay assesses the ability of a compound to block the directed migration of cells, typically monocytes, towards a chemoattractant, such as CCL2.
Detailed Methodology:
-
Cell Preparation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1).
-
Resuspend cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the CCR2 antagonist (e.g., this compound) or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup (using a Boyden chamber or similar multi-well migration plate):
-
Add assay medium containing a specific concentration of CCL2 (e.g., 10 ng/mL) to the lower chamber.
-
Place the microporous membrane (typically 5 µm pore size for monocytes) over the lower chamber.
-
Add the pre-incubated cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1.5 to 3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Calcium Influx Assay
The calcium influx assay measures the ability of a compound to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Use a monocytic cell line expressing CCR2 (e.g., THP-1) or primary monocytes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in a suitable assay buffer.
-
-
Assay Measurement (using a fluorometric imaging plate reader or flow cytometer):
-
Pipette the dye-loaded cells into a 96-well plate.
-
Add various concentrations of the CCR2 antagonist or vehicle control to the wells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Inject a solution of CCL2 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the calcium influx for each antagonist concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a monocyte chemotaxis assay.
Caption: Experimental workflow for a calcium influx assay.
Conclusion and Recommendations
The selection of a CCR2 antagonist for research purposes requires careful consideration of its potency, selectivity, and the specific requirements of the experimental system.
-
This compound is a moderately potent CCR2 antagonist that can be a useful tool for in vitro and in vivo studies. However, researchers should be mindful of its potential off-target effects at higher concentrations and consider including appropriate controls to account for these.
-
For studies demanding high specificity and potency, especially those involving rodent models, INCB3344 appears to be a superior choice due to its excellent selectivity profile and cross-reactivity.
-
RS504393 offers a higher potency for CCR2 than this compound but shares a similar liability with off-target adrenergic receptor activity.
-
CCX140-B represents a clinically relevant and potent CCR2 antagonist with a good selectivity profile.
-
Cenicriviroc is suitable for investigating the combined roles of CCR2 and CCR5 but is not appropriate for studies aiming to isolate the specific effects of CCR2 inhibition.
Ultimately, the choice of antagonist should be guided by a thorough review of the literature and a clear understanding of the experimental objectives. The data and protocols provided in this guide are intended to serve as a valuable resource for making an informed decision and for designing rigorous and reproducible experiments to validate the specificity of the chosen CCR2 antagonist.
References
In Vivo Efficacy of CCR2 Antagonists: A Comparative Guide
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages to sites of inflammation and tumors. This pathway is a key therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic diseases. This guide provides an objective comparison of the in vivo efficacy of several prominent CCR2 antagonists, supported by experimental data and detailed protocols.
CCR2 Signaling Pathway
The CCL2/CCR2 axis is central to the recruitment of CCR2-expressing cells, primarily monocytes, from the bone marrow into the bloodstream and their subsequent migration into tissues. In pathological conditions such as cancer, tumor cells and stromal cells secrete CCL2, establishing a chemical gradient that attracts tumor-associated macrophages (TAMs). These TAMs can promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response. Antagonists of CCR2 block this interaction, thereby inhibiting the recruitment of these immunosuppressive cells.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of various CCR2 antagonists across different disease models. Direct head-to-head comparisons are limited in the public domain; therefore, data is compiled from individual studies to provide a comparative overview.
| Antagonist | Disease Model | Animal Species | Dosing Regimen | Key Efficacy Readouts | Reference(s) |
| PF-04136309 | Pancreatic Ductal Adenocarcinoma (PDAC) | Mouse (Kras-INK, Pan02 orthotopic models) | 100 mg/kg, s.c., twice daily | Modestly slowed tumor growth as a single agent; improved chemotherapeutic efficacy and reduced metastasis when combined with gemcitabine; decreased tumor-infiltrating macrophages. | [1] |
| BMS-741672 | Thioglycolate-induced Peritonitis | Mouse (hCCR2 knock-in) | 1, 25, or 100 mg/kg, p.o., twice daily | Dose-dependent inhibition of monocyte/macrophage influx (28%, 74%, and 78% inhibition, respectively); estimated EC50 of 2.2 nM. | [2] |
| CCX140-B (analogue) | Diet-Induced Obesity (DIO) & Type 2 Diabetes | Mouse (DIO and db/db models) | Not specified | Completely blocked inflammatory macrophage recruitment to adipose tissue; reduced hyperglycemia and insulinemia; improved insulin sensitivity. | [3] |
| INCB3344 | Diet-Induced Obesity | Mouse | 100 mg/kg, s.c., daily | Reduced adipose tissue macrophage (ATM) content; improved in vivo insulin sensitivity. | [4] |
| RS-504393 | Bladder Cancer | Mouse | Not specified | Improved survival time by blocking the recruitment of myeloid-derived suppressor cells (MDSCs). | [5] |
| "747" | Hepatocellular Carcinoma (HCC) | Mouse (orthotopic and subcutaneous models) | Not specified | Suppressed liver tumor growth; decreased infiltration of TAMs; increased intratumoral CD8+ T cells; enhanced the efficacy of sorafenib. | |
| MLN1202 | Atherosclerosis Risk | Human (Clinical Trial) | Single intravenous infusion | Significantly reduced high-sensitivity C-reactive protein (hsCRP) levels from week 4 through week 8 post-dosing. |
Experimental Workflow and Protocols
A typical preclinical study to evaluate the in vivo efficacy of a CCR2 antagonist follows a standardized workflow.
1. Pancreatic Ductal Adenocarcinoma (PDAC) Orthotopic Model (as with PF-04136309)
-
Cell Lines: Murine PDAC cell lines such as PAN02 are used.
-
Animal Model: Syngeneic orthotopic tumors are established by surgically implanting cancer cells into the pancreas of immunocompetent mice (e.g., C57BL/6).
-
Drug Administration: Once tumors are established, mice are treated with the CCR2 antagonist (e.g., PF-04136309 at 100 mg/kg, s.c., twice daily), often in combination with standard chemotherapy like gemcitabine.
-
Efficacy Assessment: Tumor growth is monitored over time using methods like high-resolution ultrasound or caliper measurements. At the study endpoint, tumors and metastatic tissues (e.g., liver) are harvested. The immune cell composition, particularly the infiltration of F4/80+ macrophages, is quantified using flow cytometry or immunohistochemistry.
2. Thioglycolate-Induced Peritonitis Model (as with BMS-741672)
-
Animal Model: Humanized CCR2 knock-in (hCCR2 KI) mice are often used to overcome species-specific differences in antagonist potency. Peritonitis is induced by an intraperitoneal injection of thioglycollate, a potent inflammatory stimulus that triggers the recruitment of monocytes/macrophages into the peritoneal cavity.
-
Drug Administration: The CCR2 antagonist is typically administered orally (p.o.) or via another systemic route at various doses before or after the thioglycollate challenge.
-
Efficacy Assessment: After a set period (e.g., 48 hours), mice are euthanized, and the peritoneal cavity is washed to collect the infiltrating cells (peritoneal lavage). The number and type of immune cells, particularly monocytes and macrophages, are quantified using flow cytometry. The dose-response relationship is used to calculate an EC50 value for the inhibition of cell infiltration.
3. Diet-Induced Obesity (DIO) Model (as with CCX140-B and INCB3344)
-
Animal Model: Mice (e.g., C57BL/6J) are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and chronic low-grade inflammation.
-
Drug Administration: The CCR2 antagonist is administered daily via subcutaneous injection or oral gavage.
-
Efficacy Assessment: Key metabolic parameters are measured, including fasting blood glucose, insulin levels, and glucose and insulin tolerance tests. At the end of the study, visceral adipose tissue is collected, and the infiltration of inflammatory macrophages (e.g., F4/80+, CD11c+ cells) is quantified by flow cytometry.
Conclusion
The in vivo data for various CCR2 antagonists demonstrate a consistent mechanism of action: the inhibition of monocyte and macrophage recruitment to target tissues. This blockade has shown therapeutic potential across a spectrum of preclinical disease models, including oncology (PF-04136309, "747"), inflammation (BMS-741672), and metabolic disease (CCX140-B, INCB3344). While efficacy is evident, the therapeutic window, potential for off-target effects, and translation to human clinical settings remain critical areas of ongoing research. The choice of a specific antagonist for further development will depend on its potency, selectivity, pharmacokinetic profile, and performance in relevant disease models.
References
- 1. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RS102895 Cross-reactivity with Chemokine and Other Receptors
For Immediate Release
Gaithersburg, MD – November 28, 2025 – This guide provides a detailed comparison of the binding affinity and functional activity of RS102895, a known antagonist of the C-C chemokine receptor 2 (CCR2), against a panel of other chemokine and non-chemokine G-protein coupled receptors (GPCRs). The data presented herein is crucial for researchers and drug development professionals to assess the selectivity profile of this compound and potential off-target effects.
This compound is a spiropiperidine compound that has been identified as a potent antagonist of CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation. Understanding its cross-reactivity is essential for elucidating its mechanism of action and predicting its pharmacological profile in vivo.
Summary of Cross-reactivity Data
The inhibitory activity of this compound against its primary target, CCR2, and a selection of other receptors is summarized in the table below. The data, presented as IC50 values, indicate the concentration of this compound required to inhibit 50% of the receptor's activity.
| Receptor Target | Ligand/Agonist Used | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Human CCR2b | MCP-1 | Radioligand Binding | HEK-293 | 360 | Mirzadegan T, et al. J Biol Chem. 2000.[1] |
| Human CCR1 | Not Specified | Not Specified | Not Specified | >10,000 | Commercial Supplier Data |
| Human α1a Adrenergic R. | Not Specified | Not Specified | Not Specified | 130 | Commercial Supplier Data |
| Human α1d Adrenergic R. | Not Specified | Not Specified | Not Specified | 320 | Commercial Supplier Data |
| Rat 5-HT1a Serotonin R. | Not Specified | Not Specified | Not Specified | 470 | Commercial Supplier Data |
| Human CXCR1 | Not Specified | Radioligand Binding | Not Specified | No Inhibition | Mirzadegan T, et al. J Biol Chem. 2000.[1] |
| Human CCR3 | Not Specified | Radioligand Binding | Not Specified | No Inhibition | Mirzadegan T, et al. J Biol Chem. 2000.[1] |
| Note: Data from commercial suppliers is provided for informational purposes and should be confirmed with primary literature. |
Based on the available data, this compound demonstrates high selectivity for CCR2 over CCR1, CCR3, and CXCR1. However, it exhibits notable off-target activity against adrenergic (α1a and α1d) and serotonergic (5-HT1a) receptors, with IC50 values in a similar nanomolar range to its primary target. This suggests that at therapeutic concentrations, this compound may elicit physiological effects mediated by these non-chemokine receptors.
Experimental Methodologies
The following are detailed protocols for key experiments typically used to assess the cross-reactivity of compounds like this compound.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the chemokine receptor of interest are cultured to 80-90% confluency.
-
Cells are harvested, washed with PBS, and pelleted by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add a fixed concentration of a suitable radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-MCP-1 for CCR2).
-
For non-specific binding determination, a separate set of wells includes a high concentration of a known, potent unlabeled ligand.
-
The total assay volume is brought to a final volume (e.g., 250 µL) with assay buffer.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon receptor activation by its agonist.
Protocol:
-
Cell Preparation and Dye Loading:
-
Cells expressing the target receptor (e.g., CHO or HEK-293 cells) are seeded into a 96-well black-walled, clear-bottom plate and cultured overnight.
-
The culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour. This allows the dye to enter the cells.
-
After incubation, the cells are washed again with the assay buffer to remove any extracellular dye.
-
-
Compound and Agonist Addition:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The test compound (this compound) at various concentrations is added to the wells, and the cells are incubated for a short period.
-
The cognate agonist for the receptor (e.g., MCP-1 for CCR2) is then added to stimulate the receptor.
-
-
Fluorescence Measurement and Data Analysis:
-
The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
The antagonist activity of the test compound is determined by its ability to reduce the agonist-induced fluorescence signal.
-
The IC50 value is calculated from the concentration-response curve.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the cross-reactivity profile of this compound.
Conclusion
The available data indicate that this compound is a selective antagonist for CCR2 when compared to other tested chemokine receptors (CCR1, CCR3, CXCR1). However, its cross-reactivity with α1-adrenergic and 5-HT1a receptors at similar potencies warrants careful consideration in the design and interpretation of in vitro and in vivo studies. Further comprehensive screening against a broader panel of GPCRs would provide a more complete understanding of the selectivity profile of this compound. The experimental protocols provided in this guide offer a standardized approach for researchers to independently verify and expand upon these findings.
References
Benchmarking RS102895 Against Neutralizing Antibodies for Modulation of the CCL2/CCR2 Axis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Therapeutic Strategies
In the landscape of therapeutic intervention in inflammatory diseases, cancer, and other conditions driven by the CCL2/CCR2 signaling axis, both small molecule antagonists and biologic-based neutralizing antibodies represent critical tools. This guide provides a detailed comparison of RS102895, a potent C-C chemokine receptor 2 (CCR2) antagonist, and neutralizing antibodies targeting the C-C chemokine ligand 2 (CCL2). By examining their mechanisms of action, presenting comparative performance data, and detailing experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their drug development programs.
At a Glance: this compound vs. Anti-CCL2 Neutralizing Antibodies
| Feature | This compound | Neutralizing Antibodies (Anti-CCL2) |
| Target | C-C Chemokine Receptor 2 (CCR2) | C-C Chemokine Ligand 2 (CCL2) |
| Mechanism of Action | Receptor Antagonist: Allosterically binds to CCR2, preventing its activation by CCL2. | Ligand Neutralization: Directly binds to soluble CCL2, preventing it from binding to and activating CCR2. |
| Molecular Nature | Small Molecule | Large Protein (Immunoglobulin) |
| Mode of Administration | Typically oral or parenteral | Parenteral (e.g., intravenous, subcutaneous) |
| Key In Vitro Metric | IC50 (Inhibitory Concentration 50%) | ND50 (Neutralizing Dose 50%) |
| Potential Advantages | Oral bioavailability, potential for broader tissue distribution. | High specificity and affinity for the target ligand. |
| Potential Disadvantages | Potential for off-target effects. | Immunogenicity, potential for complex formation affecting pharmacokinetics. |
Unraveling the Mechanisms: Two Sides of the Same Pathway
The therapeutic rationale for targeting the CCL2/CCR2 axis lies in its central role in recruiting inflammatory monocytes to sites of disease. However, this compound and anti-CCL2 neutralizing antibodies achieve this blockade through distinct molecular interactions.
This compound: A Gatekeeper at the Receptor Level
This compound functions as a non-competitive antagonist of CCR2.[1][2] It binds to a site on the receptor distinct from the CCL2 binding site, inducing a conformational change that prevents the receptor from being activated even when CCL2 is present. This effectively blocks the intracellular signaling cascade that leads to cellular chemotaxis.
Anti-CCL2 Neutralizing Antibodies: Intercepting the Messenger
In contrast, neutralizing antibodies against CCL2 act upstream of the receptor. These antibodies are designed to bind with high affinity and specificity to the soluble CCL2 chemokine. This binding sterically hinders CCL2 from interacting with its receptor, CCR2, thereby preventing receptor activation and subsequent cell migration.
Performance Comparison: In Vitro and In Vivo Evidence
The efficacy of both this compound and anti-CCL2 neutralizing antibodies has been evaluated in a variety of preclinical models. Direct head-to-head comparisons in the same study are limited, but data from similar experimental systems allow for a comparative assessment.
In Vitro Potency
| Assay | This compound | Anti-CCL2 Neutralizing Antibody (e.g., C1142) | Reference |
| Chemotaxis Inhibition | IC50: ~20 ng/mL (in mouse monocytes) | ND50: 10-30 µg/mL (against 40 ng/mL mouse CCL2) | [3] |
| Receptor Binding | IC50: 360 nM (for CCR2) | N/A (Targets ligand) | [2] |
In Vivo Efficacy
Preclinical studies have demonstrated the potential of both approaches in various disease models.
-
Inflammation and Atherosclerosis: A meta-analysis of preclinical studies on atherosclerosis revealed that both CCL2 and CCR2 targeting strategies effectively reduce lesion size and macrophage accumulation in plaques.
-
Cancer: In models of hepatocellular carcinoma, a CCL2 neutralizing antibody was shown to suppress chronic liver inflammation and reduce tumor burden by decreasing the infiltration of inflammatory myeloid cells and enhancing NK cell cytotoxicity. Similarly, systemic administration of a neutralizing anti-CCL2 mAb in glioma models reduced the accumulation of tumor-associated macrophages and myeloid-derived suppressor cells, leading to prolonged survival.
-
Vaccine Adjuvants: this compound has been shown to enhance vaccine immunity by blocking the recruitment of immunosuppressive monocytes to lymph nodes.
One notable observation in clinical trials with anti-CCL2 antibodies, such as Carlumab (CNTO 888) and ABN912, is a significant, dose-dependent increase in total CCL2 levels in the bloodstream. This is thought to be due to the formation of antibody-CCL2 complexes, which prolongs the half-life of CCL2. While free CCL2 levels are reduced, the long-term implications of these high levels of complexed chemokine are not fully understood and may have contributed to the limited clinical efficacy observed in some trials.
Experimental Protocols: A Guide to Benchmarking
To facilitate further research and direct comparison, this section outlines the key experimental methodologies for evaluating the efficacy of this compound and anti-CCL2 neutralizing antibodies.
1. In Vitro Chemotaxis Assay (Boyden Chamber)
This assay is fundamental for assessing the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Objective: To determine the IC50 of this compound or the ND50 of an anti-CCL2 antibody for the inhibition of CCL2-induced cell migration.
-
Cell Types: Primary monocytes, macrophages, or cell lines expressing CCR2 (e.g., THP-1).
-
Protocol Outline:
-
A two-chamber system separated by a porous membrane is used.
-
The lower chamber is filled with media containing a specific concentration of CCL2.
-
The upper chamber contains the cells, which have been pre-incubated with varying concentrations of this compound or the anti-CCL2 antibody.
-
The plate is incubated to allow for cell migration through the membrane towards the CCL2 gradient.
-
Migrated cells in the lower chamber are quantified.
-
The IC50/ND50 is calculated by plotting the percentage of inhibition against the concentration of the inhibitor.
-
2. CCR2 Binding Assay (Radioligand Displacement)
This assay is specific for receptor antagonists like this compound and measures the compound's ability to displace a labeled ligand from the receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for CCR2.
-
Materials: Cell membranes from cells overexpressing CCR2, a radiolabeled CCR2 ligand (e.g., [125I]-CCL2).
-
Protocol Outline:
-
Cell membranes are incubated with a constant concentration of the radiolabeled ligand and varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured.
-
The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
-
3. In Vivo Model of Peritonitis
This model is commonly used to assess the in vivo efficacy of anti-inflammatory agents in blocking leukocyte recruitment.
-
Objective: To evaluate the ability of this compound or an anti-CCL2 antibody to inhibit monocyte/macrophage infiltration into the peritoneal cavity.
-
Animal Model: Mice.
-
Protocol Outline:
-
Animals are treated with this compound, the anti-CCL2 antibody, or a vehicle control.
-
Peritonitis is induced by intraperitoneal injection of a sterile irritant (e.g., thioglycollate).
-
At a specified time point, the peritoneal cavity is lavaged to collect the infiltrating cells.
-
The number and type of leukocytes are determined by flow cytometry.
-
The percentage of inhibition of monocyte/macrophage recruitment is calculated for each treatment group compared to the control.
-
References
Safety Operating Guide
Proper Disposal of RS102895: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of RS102895, a potent CCR2 antagonist used in laboratory research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. The information presented is based on safety data sheets and general best practices for chemical waste management.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound hydrochloride. This information is essential for understanding the compound's properties and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₁H₂₁F₃N₂O₂ • HCl |
| Molecular Weight | 426.9 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] |
| Solubility | DMSO: 30 mg/mL, DMF: 25 mg/mL, Ethanol: 2 mg/mL |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management company, typically involving high-temperature incineration.[2][3][4] Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Identify: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate: Collect all this compound waste separately from other laboratory waste streams. Due to its chemical structure (a halogenated organic compound), it should be segregated as halogenated organic waste . Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemicals.
2. Waste Collection and Container Management:
-
Solid Waste:
-
Place solid this compound waste and grossly contaminated disposable items into a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and compatible liquid waste container (e.g., a high-density polyethylene container).
-
If this compound is dissolved in a solvent like DMSO, the entire solution is considered hazardous waste.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the approximate concentration and quantity.
-
3. Decontamination of Labware:
-
Reusable Labware:
-
Triple rinse non-disposable glassware with a suitable solvent (e.g., ethanol or acetone).
-
Collect the solvent rinsate as hazardous liquid waste.
-
After the solvent rinse, wash the glassware with soap and water.
-
-
Empty Containers:
-
The original container of this compound, even when empty, should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected as hazardous waste.
-
4. Storage and Final Disposal:
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling RS102895
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of RS102895, a potent CCR2 antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (hydrochloride) is classified with several hazards requiring stringent safety measures.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: [1]
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is required to mitigate the identified risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of handling. | Protects against skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for handling large quantities. | Prevents inhalation of dust or aerosols that may cause respiratory tract irritation. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the chemical's stability and preventing accidental exposure.
Procedural Steps for Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Aerosol and Dust Prevention: Avoid breathing dust or creating aerosols during handling.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage of stock solutions. For the solid product, ambient temperature under desiccating conditions is appropriate for up to 12 months. | Ensures chemical stability and prevents degradation. |
| Light | Protect from light. | Minimizes light-induced degradation. |
| Incompatibilities | Keep away from strong acids/alkalis and strong oxidizing/reducing agents. | Prevents hazardous chemical reactions. |
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.
-
Disposal: Dispose of contaminated material in a sealed, labeled container according to institutional and local regulations.
Disposal of Unused Material:
Dispose of unused this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.
Experimental Protocols
In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to assess the inhibitory effect of this compound on CCL2-induced cell migration.
Materials:
-
Boyden chamber apparatus (transwell inserts with appropriate pore size, e.g., 5 µm for monocytes)
-
Cell culture medium (e.g., RPMI-1640) with 1% FCS
-
Recombinant human CCL2
-
This compound
-
Cells expressing CCR2 (e.g., A549 cells or isolated monocytes)
-
Fixation and staining reagents (e.g., methanol, Giemsa stain)
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. The day before the assay, starve the cells by replacing the growth medium with a low-serum medium (e.g., RPMI with 1% FCS) for 12-24 hours.
-
Antagonist Pre-treatment: On the day of the assay, harvest the cells and resuspend them in the low-serum medium. Incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add low-serum medium containing a chemoattractant (e.g., 50 ng/mL of rhCCL2) to the lower wells of the Boyden chamber.
-
Add medium without the chemoattractant to control wells.
-
Place the transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for a duration appropriate for the cell type (e.g., 4 hours).
-
Cell Fixation and Staining:
-
Carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain, such as Giemsa.
-
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope. Calculate the average number of migrated cells per field for each condition.
In Vivo Murine Model Protocol
This protocol is for the administration of this compound in a mouse model to block monocyte recruitment.
Materials:
-
This compound
-
DMSO
-
Distilled water or saline
-
Sterile syringes and needles
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
For administration, dilute the stock solution to the final desired concentration with sterile distilled water or saline.
-
-
Dosing Regimen:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
-
Due to the short half-life of approximately 1 hour, a multi-dose regimen is recommended for sustained effect. Administer the dose every 6 hours.
-
-
Experimental Timeline:
-
Administer the first dose immediately prior to the experimental intervention (e.g., vaccination or induction of inflammation).
-
Continue with subsequent doses every 6 hours for the duration required by the experimental design (e.g., a total of 4-5 treatments over 24 hours).
-
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the C-C chemokine receptor 2 (CCR2). It functions by blocking the binding of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) to CCR2. This interaction is crucial for the migration of monocytes and other immune cells to sites of inflammation. By inhibiting this signaling, this compound reduces the inflammatory response.
The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways. These pathways regulate cellular processes such as proliferation, survival, and migration.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
